Minodronic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048779 | |
| Record name | Minodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180064-38-4, 155648-60-5 | |
| Record name | Minodronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Minodronic acid [INN] | |
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| Record name | Minodronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06548 | |
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| Record name | 180064-38-4 | |
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| Record name | Minodronic acid | |
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| Record name | Minodronate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | MINODRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Inhibition of Farnesyl Pyrophosphate Synthase by Minodronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minodronic acid, a third-generation nitrogen-containing bisphosphonate (N-BP), is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2][3] Inhibition of FPPS disrupts the synthesis of essential isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[4] This disruption of protein prenylation interferes with critical cellular processes, including cytoskeletal arrangement, cell signaling, and survival, ultimately leading to the therapeutic effects observed in the treatment of bone resorption diseases like osteoporosis.[5] This technical guide provides an in-depth overview of the mechanism of FPPS inhibition by this compound, detailed experimental protocols for assessing inhibitor potency, and a summary of comparative quantitative data for various N-BPs.
Introduction: The Mevalonate Pathway and Farnesyl Pyrophosphate Synthase
The mevalonate pathway is a crucial metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. This pathway commences with the conversion of acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for isoprenoid biosynthesis.
Farnesyl pyrophosphate synthase (FPPS) is a critical branch-point enzyme within this pathway. It catalyzes the sequential head-to-tail condensation of IPP with two allylic diphosphate (B83284) molecules: first with DMAPP to form geranyl pyrophosphate (GPP), and subsequently with GPP to yield FPP. FPP serves as a precursor for the synthesis of cholesterol, dolichol, and coenzyme Q10. Furthermore, both FPP and its downstream product, GGPP (formed by GGPP synthase), are essential for the prenylation of small GTPases. This post-translational modification is critical for anchoring these signaling proteins to cell membranes, a prerequisite for their biological activity.
Mechanism of FPPS Inhibition by this compound
This compound, like other N-BPs, acts as a potent inhibitor of FPPS. Its chemical structure, featuring a nitrogen atom within a heterocyclic ring, is a key determinant of its high potency. The inhibitory mechanism is multifaceted and involves the following key steps:
-
Competitive Binding: this compound mimics the natural substrate, GPP, and binds to the GPP-binding site of FPPS. This binding is competitive with respect to GPP.
-
Formation of a Stable Ternary Complex: The binding of this compound induces a conformational change in the enzyme, which facilitates the binding of the second substrate, IPP. This results in the formation of a stable ternary complex (FPPS-Minodronate-IPP), which effectively locks the enzyme in an inactive state.
-
Role of the Nitrogen Atom: The protonated nitrogen atom in the heterocyclic ring of this compound forms a crucial hydrogen bond with the side chain of a threonine residue (Thr201) and the main chain carbonyl of Lys200 within the active site of FPPS. This interaction mimics the stabilization of the carbocation intermediate formed during the natural enzymatic reaction and contributes significantly to the high inhibitory potency of this compound.
The inhibition by N-BPs is often time-dependent, characterized by an initial weak binding (Ki) followed by a slow isomerization to a more tightly bound state (Ki*). This two-step inhibition mechanism contributes to the prolonged duration of action of these drugs.
Signaling Pathways and Downstream Effects
The inhibition of FPPS by this compound has significant downstream consequences on cellular signaling pathways.
By blocking the production of FPP and GGPP, this compound prevents the prenylation of small GTPases. Unprenylated GTPases are unable to localize to the cell membrane and are therefore inactive. This disruption of GTPase signaling affects numerous cellular functions, including:
-
Cytoskeletal Dynamics: Inhibition of Rho and Rac GTPases disrupts the organization of the actin cytoskeleton, which is crucial for cell motility and morphology.
-
Cell Proliferation and Survival: The Ras signaling pathway, a key regulator of cell growth and survival, is dependent on farnesylation. Its inhibition can lead to decreased cell proliferation and apoptosis.
-
Vesicular Trafficking: Rab GTPases, which are involved in regulating intracellular vesicle transport, also require prenylation for their function.
Quantitative Data: Inhibitory Potency of this compound and Other N-BPs
The inhibitory potency of N-BPs against FPPS is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and other commonly used N-BPs against human FPPS.
| Bisphosphonate | R2 Side Chain Structure | FPPS IC50 (nM) |
| This compound | Imidazole ring | ~1 |
| Zoledronic acid | Imidazole ring | ~1 |
| Risedronate | Pyridinyl ring | ~3.9 - 100 |
| Ibandronate | Substituted nitrogen | ~20 - 25 |
| Incadronate | Imidazole ring | Data not consistently available |
| Alendronate | Amino group | ~260 - 460 |
| Pamidronate | Amino group | ~353 - 500 |
Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and pre-incubation times.
A more detailed kinetic analysis of N-BP inhibition of FPPS reveals both an initial binding affinity (Ki) and a final, tighter binding affinity after enzyme isomerization (Ki*).
| Bisphosphonate | Initial Ki (nM) | Final Ki* (nM) |
| Zoledronic acid | ~450 | ~0.4 |
| Risedronate | ~360 | ~1.7 |
| Ibandronate | ~1000 | ~25 |
| Alendronate | ~2250 | ~260 |
| Pamidronate | ~1900 | ~353 |
Data adapted from studies on human FPPS.
Experimental Protocols
Several methods can be employed to determine the inhibitory activity of compounds against FPPS. A common and robust method is the colorimetric Malachite Green assay, which measures the release of inorganic pyrophosphate (PPi), a product of the FPPS reaction.
Experimental Workflow for FPPS Inhibitor Screening
Detailed Methodology: Malachite Green Assay for IC50 Determination
This protocol is a representative example for determining the IC50 of this compound against human recombinant FPPS.
Materials:
-
Human recombinant Farnesyl Pyrophosphate Synthase (FPPS)
-
This compound
-
Geranyl pyrophosphate (GPP)
-
Isopentenyl pyrophosphate (IPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
Malachite Green Reagent: Commercially available kits are recommended (e.g., from Sigma-Aldrich, BioAssay Systems). Typically contains Malachite Green, ammonium (B1175870) molybdate, and a stabilizing agent.
-
Inorganic Pyrophosphatase (optional, to convert PPi to Pi for detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare stock solutions of GPP and IPP in assay buffer.
-
Dilute the FPPS enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the 96-well plate. Include a vehicle control (no inhibitor) and a background control (no enzyme).
-
Add the assay buffer to each well.
-
Add the substrates, GPP and IPP, to each well. Final concentrations typically range from 1-10 µM.
-
-
Enzyme Reaction:
-
To initiate the reaction, add the FPPS enzyme to all wells except the background control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Detection:
-
Stop the reaction and initiate color development by adding the Malachite Green reagent to each well according to the manufacturer's instructions. If using a kit without pyrophosphatase, it may be necessary to first add inorganic pyrophosphatase to convert the released PPi to inorganic phosphate (B84403) (Pi), which is then detected by the Malachite Green reagent.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 620 nm using a microplate reader.
-
Subtract the absorbance of the background control from all other readings.
-
Plot the percentage of FPPS inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a highly potent inhibitor of Farnesyl Pyrophosphate Synthase, a critical enzyme in the mevalonate pathway. Its mechanism of action, centered on the disruption of protein prenylation, underscores the importance of this pathway in cellular function and provides a clear rationale for its therapeutic efficacy in bone disorders. The quantitative data presented highlight the superior potency of this compound compared to earlier generation bisphosphonates. The detailed experimental protocol provides a robust framework for researchers to accurately assess the inhibitory activity of this compound and other potential FPPS inhibitors, facilitating further drug discovery and development in this area.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric determination of pyrophosphate anion and its application to adenylation enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 美国GlpBio - Alendronate sodium | Osteoclast-mediated bone resorption inhibitor | Cas# 129318-43-0 [glpbio.cn]
In Vitro Effects of Minodronic Acid on Bone Resorption Markers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minodronic acid, a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of bone resorption. Its primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. This inhibition disrupts the prenylation of small GTPase signaling proteins, which is crucial for the function and survival of osteoclasts, ultimately leading to a reduction in bone resorption. This technical guide provides an in-depth overview of the in vitro effects of this compound on key markers of bone resorption, complete with experimental protocols and data presented for comparative analysis.
Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase
This compound exerts its anti-resorptive effects by targeting FPPS in osteoclasts. This enzyme is essential for the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. The disruption of this process impairs critical osteoclast functions, including cytoskeletal arrangement, ruffled border formation, and vesicular trafficking, ultimately inducing apoptosis and suppressing bone resorption.[1][2] this compound is recognized as one of the most potent inhibitors of bone resorption among orally administered bisphosphonates.[3]
Quantitative Effects on Bone Resorption Markers
The in vitro efficacy of this compound has been demonstrated through its dose-dependent inhibition of various bone resorption markers.
Table 1: In Vitro Dose-Dependent Effects of this compound on Osteoclast Function and Bone Resorption Markers
| Marker Assessed | Cell Type | This compound Concentration | Observed Effect | Reference |
| C-terminal cross-linking telopeptide (CTX-I) Release | Osteoclast Culture | 1 µM | 96% inhibition | [4] |
| Osteoclast Morphology | Osteoclast Culture | 1 µM | Not multinucleated, detached from bone surface | |
| Bone Resorption (Pit Formation) | Not Specified | Lower doses than risedronic acid and alendronic acid | Effective inhibition |
Further research is needed to establish a more comprehensive dose-response relationship for TRAP activity and osteoclast number.
Table 2: Comparative Potency of Bisphosphonates
| Bisphosphonate | Relative Potency (Inhibition of Bone Resorption) |
| Etidronate | 1 |
| Alendronic Acid | 100 - 1,000 |
| This compound | 10,000 - 100,000 |
This table illustrates the significantly higher potency of this compound compared to other bisphosphonates.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of this compound's effects.
Osteoclastogenesis Assay
This protocol outlines the generation of osteoclasts from precursor cells to study the effect of this compound on their formation.
-
Cell Source: Mouse bone marrow cells or human peripheral blood mononuclear cells (PBMCs).
-
Cell Seeding: Plate precursor cells in 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well.
-
Culture Medium: α-MEM or DMEM supplemented with 10% fetal bovine serum (FBS), antibiotics, and macrophage colony-stimulating factor (M-CSF) (e.g., 30 ng/mL).
-
Osteoclast Differentiation: Add receptor activator of nuclear factor-κB ligand (RANKL) (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
This compound Treatment: Introduce this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ mol/L) to the culture medium at the onset of differentiation.
-
Incubation: Culture the cells for 7-10 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
Analysis: At the end of the culture period, cells can be stained for Tartrate-Resistant Acid Phosphatase (TRAP) to identify and quantify osteoclasts.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a phenotypic marker for osteoclasts.
-
Fixation: After the culture period, fix the cells with 10% formalin for 10 minutes.
-
Permeabilization: Permeabilize the cells with a mixture of acetone (B3395972) and ethanol (B145695) (1:1) for 1 minute.
-
Staining: Incubate the cells with a TRAP staining solution (e.g., using a commercially available kit) at 37°C until a purple color develops in the osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well under a light microscope.
Bone Resorption Pit Assay
This assay measures the resorptive activity of mature osteoclasts.
-
Substrate: Use dentin slices, bone slices, or calcium phosphate-coated plates as a substrate for osteoclast culture.
-
Osteoclast Culture: Generate mature osteoclasts on the substrate as described in the osteoclastogenesis assay.
-
This compound Treatment: Treat mature osteoclasts with various concentrations of this compound.
-
Incubation: Incubate for 24-48 hours to allow for resorption.
-
Cell Removal: Remove the osteoclasts from the substrate using sonication or treatment with bleach.
-
Staining: Stain the resorption pits with Toluidine Blue or view under a scanning electron microscope.
-
Analysis: Quantify the total area of resorption pits using image analysis software.
CTX-I Release Assay
This biochemical assay quantifies a specific marker of collagen degradation.
-
Supernatant Collection: Collect the culture supernatant from the bone resorption pit assay.
-
ELISA: Measure the concentration of C-terminal cross-linking telopeptides of type I collagen (CTX-I) in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Correlate the concentration of CTX-I with the resorptive activity of the osteoclasts.
Osteoclast Apoptosis Assay (TUNEL Staining)
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture: Culture osteoclasts with and without this compound for a predetermined period.
-
Fixation and Permeabilization: Fix and permeabilize the cells as per the TUNEL assay kit instructions.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.
-
Visualization: Visualize the apoptotic cells (which will be labeled) using fluorescence microscopy.
-
Quantification: Determine the percentage of apoptotic osteoclasts. One study noted that in a rat model of collagen-induced arthritis, this compound did not induce osteoclast apoptosis as detected by the TUNEL method, suggesting its primary mechanism in that context was the inhibition of the RANKL-RANK system.
Signaling Pathways and Experimental Workflows
The inhibitory effects of this compound on osteoclast function are mediated through the disruption of key signaling pathways.
Signaling Pathway of this compound in Osteoclasts
Caption: this compound's mechanism of action.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro this compound testing.
Conclusion
This compound is a highly potent inhibitor of osteoclast-mediated bone resorption. Its in vitro effects are characterized by a significant, dose-dependent reduction in key bone resorption markers, including CTX-I, and a profound impact on osteoclast formation and morphology. The primary mechanism of action involves the inhibition of FPPS within the mevalonate pathway, leading to impaired osteoclast function and survival. The provided experimental protocols offer a framework for the consistent and reliable in vitro evaluation of this compound and other anti-resorptive agents. Further research to delineate a more complete dose-response profile and to further elucidate the intricacies of its effects on intracellular signaling pathways will continue to be of high value to the fields of bone biology and drug development.
References
- 1. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 2. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound induces morphological changes in osteoclasts at bone resorption sites and reaches a level required for antagonism of purinergic P2X2/3 receptors PMID: 28243795 | MCE [medchemexpress.cn]
Preclinical Pharmacology of Third-Generation Bisphosphonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Third-generation bisphosphonates represent a significant advancement in the treatment of bone resorption disorders, including osteoporosis and cancer-induced bone disease.[1][2] These nitrogen-containing bisphosphonates (N-BPs) exhibit high potency in inhibiting osteoclast activity.[3] This technical guide provides an in-depth overview of the preclinical pharmacology of third-generation bisphosphonates, with a focus on their mechanism of action, key experimental findings from in vitro and in vivo studies, and the methodologies used to evaluate their efficacy. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel therapeutics for bone diseases.
Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase
The primary molecular target of third-generation bisphosphonates is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[4] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[5]
By inhibiting FPPS, third-generation bisphosphonates prevent the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This disruption of the mevalonate pathway leads to a lack of prenylated small GTPases, which are critical for various cellular functions in osteoclasts, including cytoskeletal organization, membrane ruffling, and vesicular trafficking. The loss of these functions ultimately results in osteoclast apoptosis and a potent inhibition of bone resorption.
Figure 1. Inhibition of the Mevalonate Pathway by Third-Generation Bisphosphonates.
Quantitative Analysis of FPPS Inhibition
The inhibitory potency of third-generation bisphosphonates against FPPS is a key determinant of their anti-resorptive activity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
| Bisphosphonate | IC50 (nM) for human FPPS | Reference |
| Zoledronic Acid | 3 | |
| Risedronate | 5.7 | |
| This compound | - | |
| Alendronate | 260 | |
| Ibandronate | 25 | |
| Pamidronate | 353 |
Note: IC50 values can vary depending on the experimental conditions. Data from studies with direct comparisons are prioritized.
In Vitro Preclinical Assessment
Osteoclast Apoptosis Assays
A primary mechanism by which third-generation bisphosphonates inhibit bone resorption is by inducing apoptosis in osteoclasts. Various in vitro assays are employed to quantify this effect.
Experimental Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Osteoclast Apoptosis
This protocol describes a method for detecting DNA fragmentation, a hallmark of apoptosis, in osteoclast cultures treated with bisphosphonates.
Materials:
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in 0.1% sodium citrate (B86180).
-
TUNEL Reaction Mixture: TdT enzyme and FITC-labeled dUTP in reaction buffer (commercially available kits).
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Phosphate-buffered saline (PBS).
-
Coverslips.
Procedure:
-
Cell Culture and Treatment: Culture osteoclasts on coverslips and treat with various concentrations of third-generation bisphosphonates for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Labeling: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Rinse the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI solution for 15 minutes at room temperature to stain the nuclei.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus (FITC-positive), while all nuclei will show blue fluorescence (DAPI-positive).
-
Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in multiple fields of view.
Figure 2. Experimental Workflow for the TUNEL Assay.
Osteoclast Activity Assays
The functional consequence of bisphosphonate treatment is the inhibition of osteoclast-mediated bone resorption. This can be assessed in vitro by measuring the formation of resorption pits on bone or dentin slices.
Experimental Protocol: Bone Resorption Pit Assay
This protocol outlines a method to quantify the resorptive activity of osteoclasts.
Materials:
-
Sterile bovine cortical bone or dentin slices.
-
Osteoclast precursor cells.
-
Culture medium with M-CSF and RANKL.
-
Third-generation bisphosphonates.
-
Toluidine blue stain.
-
Microscope with image analysis software.
Procedure:
-
Preparation of Bone Slices: Place sterile bone or dentin slices in a 96-well plate.
-
Osteoclast Generation: Seed osteoclast precursor cells onto the bone slices and culture in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Treatment: Treat the mature osteoclast cultures with varying concentrations of third-generation bisphosphonates for a specified period (e.g., 48-72 hours).
-
Cell Removal: At the end of the treatment period, remove the cells from the bone slices by sonication or with a soft brush.
-
Staining: Stain the bone slices with toluidine blue to visualize the resorption pits.
-
Imaging and Quantification: Acquire images of the bone slices using a light microscope. Use image analysis software to quantify the total area of resorption pits per slice.
In Vivo Preclinical Assessment
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of third-generation bisphosphonates. The ovariectomized (OVX) rat model is a widely used and well-characterized model of postmenopausal osteoporosis.
Experimental Protocol: Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol describes the use of the OVX rat model to assess the effects of third-generation bisphosphonates on bone mineral density (BMD) and bone turnover.
Materials:
-
Female Sprague-Dawley or Wistar rats (skeletally mature).
-
Anesthetic agents.
-
Surgical instruments for ovariectomy.
-
Third-generation bisphosphonates for administration (e.g., subcutaneous injection or oral gavage).
-
Dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) for BMD measurement.
-
ELISA kits for bone turnover markers (e.g., CTX-I for resorption, P1NP for formation).
Procedure:
-
Ovariectomy: Perform bilateral ovariectomy on the rats under anesthesia. A sham-operated group should be included as a control.
-
Post-operative Recovery and Osteopenia Development: Allow the rats to recover from surgery and for osteopenia to develop (typically 8-12 weeks).
-
Treatment: Administer the third-generation bisphosphonate to different groups of OVX rats at various doses and dosing intervals. A vehicle-treated OVX group serves as the osteoporotic control.
-
BMD Measurement: Measure the BMD of the femur and/or lumbar spine at baseline and at the end of the treatment period using DXA or µCT.
-
Bone Turnover Marker Analysis: Collect blood or urine samples at specified time points to measure the levels of bone resorption and formation markers.
-
Histomorphometry (Optional): At the end of the study, collect bone samples for histological analysis to assess bone microarchitecture and cellular activity. This can include TRAP staining to identify and quantify osteoclasts.
Quantitative In Vivo Efficacy Data
The following tables summarize representative preclinical data for third-generation bisphosphonates in the OVX rat model.
Table 2: Effects of Zoledronic Acid on Bone Parameters in OVX Rats
| Dose | Treatment Duration | Femur BMD Change vs. OVX Control | Reference |
| 1.5 µg/kg/week s.c. | 1 year | Increased to sham level | |
| 7.5 µg/kg/week s.c. | 1 year | Increased to sham level | |
| 0.025 mg/kg | - | Prevented loss of mineral mass | |
| 16 µg/kg (oral, weekly) | 12 weeks | 122% increase |
Table 3: Effects of Risedronate on Bone Parameters in OVX Rats
| Dose | Treatment Duration | Femur Midshaft BMD vs. OVX Control | Reference |
| - | 8 weeks | Significantly higher |
Table 4: Effects of this compound on Bone Parameters in Animal Models
| Animal Model | Dose | Treatment Duration | Effect on BMD | Reference |
| OVX Cynomolgus Monkeys | 0.15 mg/kg/day (oral) | 17 months | Prevented reduction | |
| Collagen-Induced Arthritis Rats | 0.2 mg/kg (oral, 3x/week) | 8 weeks | Prevented decrease | |
| OVX Rats | - | 36 weeks | Significant increase in lumbar spine BMD |
Pharmacokinetics
The pharmacokinetic properties of third-generation bisphosphonates, particularly their absorption, distribution to bone, and elimination, are critical for determining appropriate dosing regimens.
Table 5: Comparative Preclinical Pharmacokinetics of Third-Generation Bisphosphonates
| Parameter | Zoledronic Acid (Rats) | Risedronate (Humans) | This compound | Reference |
| Oral Bioavailability | - | ~0.63% | - | |
| Plasma Half-life | Rapid decline, then slow release from bone | Initial: ~1.5 hours, Terminal: 561 hours | - | |
| Plasma Protein Binding | Moderate to low | ~24% | - | |
| Bone Uptake | High, especially in cancellous bone | High | - | |
| Elimination | Primarily renal excretion | Primarily renal excretion | - |
Downstream Signaling Pathways
The inhibition of FPPS and subsequent lack of protein prenylation have profound effects on intracellular signaling pathways that regulate osteoclast function and survival. The disruption of small GTPase signaling is a central event.
Figure 3. Downstream Consequences of FPPS Inhibition in Osteoclasts.
Conclusion
Third-generation bisphosphonates are highly potent inhibitors of osteoclast-mediated bone resorption. Their mechanism of action, centered on the inhibition of FPPS in the mevalonate pathway, leads to the disruption of essential cellular processes in osteoclasts and ultimately induces their apoptosis. Preclinical in vitro and in vivo studies have consistently demonstrated their efficacy in preventing bone loss and improving bone strength in various animal models of bone disease. The quantitative data and experimental protocols presented in this guide provide a valuable resource for the continued research and development of novel anti-resorptive therapies. Further head-to-head comparative studies will be instrumental in elucidating the subtle differences in the preclinical profiles of these potent agents.
References
- 1. Preclinical pharmacology of zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The regulation of osteoclast function and bone resorption by small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of action of bisphosphonates and new insights into their effects outside the skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Minodronic Acid's Impact on Osteoclast Apoptosis and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minodronic acid, a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on osteoclast differentiation and apoptosis. It has been established that this compound primarily exerts its effects through the inhibition of farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway, disrupting essential cellular processes for osteoclast function and survival. Furthermore, it interferes with the RANKL-RANK signaling axis, a critical pathway for osteoclastogenesis. This document synthesizes quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in the field of bone biology and drug development.
Introduction
Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone remodeling and calcium homeostasis. Dysregulation of osteoclast activity can lead to various skeletal disorders, including osteoporosis. This compound hydrate (B1144303) is a third-generation bisphosphonate that has demonstrated high efficacy in the treatment of osteoporosis[1][2]. Its primary mechanism of action involves the inhibition of osteoclast function, thereby reducing bone resorption. This guide delves into the specific molecular pathways affected by this compound, with a focus on its impact on osteoclast differentiation and the induction of apoptosis.
Quantitative Impact of this compound on Osteoclast Function
The inhibitory effects of this compound on osteoclast activity have been quantified in various studies. A key aspect of its potency is the significant reduction in bone resorption markers.
| Parameter | Concentration of this compound | Result | Reference |
| Inhibition of Bone Resorption | 1 µM | In an in vitro osteoclast culture, treatment with 1 µM this compound resulted in a 96% inhibition of C-terminal cross-linking telopeptide release. Additionally, osteoclasts treated with this concentration were not multinucleated and were detached from the bone surface[3]. | [3] |
| Comparative Potency | This compound hydrate is reported to be 10-100 times more effective than alendronate and 1000 times more effective than etidronate in inhibiting bone resorption[1]. | ||
| Inhibition of FPPS | ≥ 1 nM | The activity of recombinant human farnesyl diphosphate (B83284) synthase is inhibited by this compound at concentrations of 1 nM and higher. The order of potency for FPPS inhibition is zoledronic acid ≈ this compound > risedronate > ibandronate > incadronate (B8117867) > alendronate > pamidronate. |
Signaling Pathways Modulated by this compound
This compound's mechanism of action is centered on two primary signaling pathways: the mevalonate pathway and the RANKL-RANK signaling pathway.
Inhibition of the Mevalonate Pathway and Induction of Apoptosis
Nitrogen-containing bisphosphonates, including this compound, are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast survival, cytoskeleton organization, and trafficking of vesicles to form the ruffled border. The disruption of these processes ultimately leads to the induction of osteoclast apoptosis. While some reports suggest that this compound decreases osteoclast numbers without inducing apoptosis, the broader evidence for nitrogen-containing bisphosphonates points towards apoptosis as a key mechanism. This apoptosis is mediated by the activation of caspases, with caspase-3 being a major effector.
References
- 1. A review of this compound hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of this compound hydrate for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces morphological changes in osteoclasts at bone resorption sites and reaches a level required for antagonism of purinergic P2X2/3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Physicochemical Properties of Minodronic Acid for Optimized Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minodronic acid, a third-generation nitrogen-containing bisphosphonate, stands as a potent inhibitor of bone resorption, primarily utilized in the management of osteoporosis. Its efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target tissues. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering valuable insights for the rational design and development of advanced drug delivery systems.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical parameters of a drug molecule is paramount for successful formulation development. The following tables summarize the key quantitative data for this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂N₂O₇P₂ | [1][2] |
| Molecular Weight | 322.15 g/mol | [1][2] |
| Appearance | White to beige powder/solid | [1] |
| CAS Number | 180064-38-4 (anhydrous) | |
| 155648-60-5 (monohydrate) |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Conditions | Reference |
| Water | 5 mg/mL | Requires ultrasonic and warming | |
| 2 mg/mL | In PBS, requires ultrasonic | ||
| 0.1 M NaOH | 2 mg/mL | Clear solution when warmed | |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble |
Table 3: Ionization and Lipophilicity of this compound
| Property | Value | Source |
| pKa (Strongest Acidic) | 0.68 | Chemaxon (Predicted) |
| pKa (Strongest Basic) | 5.86 | Chemaxon (Predicted) |
| logP | -0.48 | ALOGPS (Predicted) |
| -3.5 | Chemaxon (Predicted) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections outline the experimental protocols for determining the key properties of this compound.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the shake-flask method across a physiologically relevant pH range (1.2-6.8), in accordance with WHO and ICH guidelines.
Methodology:
-
Preparation of Buffers: Prepare buffer solutions at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).
-
Sample Preparation: Add an excess amount of this compound to each buffer solution in sealed flasks.
-
Equilibration: Agitate the flasks at a constant temperature (37 ± 0.5 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw aliquots at predetermined time intervals, filter through a 0.45 µm filter, and dilute appropriately. Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the acid dissociation constants (pKa) of ionizable drugs like this compound.
Methodology:
-
Sample Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in purified water.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titration: Titrate the this compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
logP Determination (HPLC-Based Method)
The partition coefficient (logP) can be estimated using a reversed-phase high-performance liquid chromatography (RP-HPLC) method, which correlates the retention time of a compound with its lipophilicity.
Methodology:
-
Standard Selection: Choose a series of standard compounds with known logP values that bracket the expected logP of this compound.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
-
Analysis: Inject the standard compounds and this compound onto the HPLC system and record their retention times.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known logP values to generate a calibration curve.
-
logP Calculation: Determine the log k' of this compound from its retention time and use the calibration curve to calculate its logP value.
Stability Assessment (HPLC Stability-Indicating Assay)
The stability of this compound in solution can be evaluated using a stability-indicating HPLC method under various stress conditions as per ICH guidelines.
Methodology:
-
Forced Degradation Studies: Expose this compound solutions to various stress conditions:
-
Acidic: 0.1 N HCl at elevated temperature.
-
Basic: 0.1 N NaOH at elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature (e.g., 60°C).
-
Photolytic: Exposure to UV light.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Diamonsil C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.01 mol/L sodium pyrophosphate and 0.001 mol/L tetrabutylammonium (B224687) bromide solution (pH adjusted to 6.5 with phosphoric acid) and methanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm for related substances and 280 nm for the parent drug.
-
-
Analysis: Analyze the stressed samples at different time points to quantify the degradation of this compound and the formation of degradation products. The method is considered stability-indicating if it can resolve the parent drug from its degradation products. A study on a liquid formulation of this compound found it to be stable at 40°C for 6 months and at 50-60°C for 3 months with no loss of potency. However, at 25°C, particulate matter formed due to interaction with aluminum ions leached from glass ampoules.
Interaction with Hydroxyapatite (B223615)
The high affinity of bisphosphonates for hydroxyapatite (HA), the primary mineral component of bone, is central to their therapeutic action. This interaction can be quantified to understand the bone-targeting efficiency of this compound.
Quantitative Analysis of Hydroxyapatite Binding
Methodology:
-
Hydroxyapatite Preparation: Prepare a suspension of synthetic hydroxyapatite in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Binding Assay: Add a known concentration of this compound to the HA suspension and incubate at 37°C with gentle agitation.
-
Separation: At various time points, centrifuge the suspension to separate the HA particles from the supernatant.
-
Quantification: Analyze the concentration of unbound this compound remaining in the supernatant using a validated HPLC method.
-
Calculation: The amount of this compound bound to HA is calculated by subtracting the concentration of unbound drug from the initial concentration. Adsorption isotherms (e.g., Langmuir or Freundlich) can be used to model the binding affinity. The phosphonate (B1237965) groups in bisphosphonates are known to chelate calcium ions on the surface of hydroxyapatite, leading to strong binding.
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effect by inhibiting farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition disrupts the synthesis of essential isoprenoid lipids, leading to impaired osteoclast function and survival.
References
Methodological & Application
Minodronic Acid In Vitro Assay Protocol for Bone Resorption: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minodronic acid is a third-generation nitrogen-containing bisphosphonate that demonstrates potent inhibitory effects on osteoclast-mediated bone resorption.[1] Its primary mechanism of action involves the inhibition of farnesyl diphosphate (B83284) synthase (FDPS), a key enzyme in the mevalonate (B85504) pathway.[2] This inhibition disrupts the prenylation of small GTPases, which is essential for the proper function and survival of osteoclasts.[3][4] The subsequent disruption of the osteoclast cytoskeleton, including the loss of the ruffled border, leads to the suppression of bone resorption and can induce osteoclast apoptosis.[5]
These application notes provide a detailed protocol for an in vitro bone resorption assay to evaluate the efficacy of this compound. The protocol outlines the generation of mature osteoclasts from precursor cells and the subsequent assessment of their resorptive activity on a bone-mimetic substrate. Furthermore, this document includes a summary of quantitative data on this compound's effects and visual representations of the experimental workflow and the targeted signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on osteoclast activity as reported in in-vitro studies.
| Parameter | Concentration (µM) | Result | Reference |
| C-terminal cross-linking telopeptide release inhibition | 1 | 96% inhibition | |
| Bone binding in osteoclast culture | 1 | 65% of this compound bound to bone |
| Compound | IC50 (inhibition of farnesyl diphosphate synthase) | Relative Potency | Reference |
| Zoledronic acid | ~1 nM | Most Potent | |
| This compound | ~1 nM | Approximately equal to Zoledronic acid | |
| Risedronate | >1 nM | Less potent than this compound | |
| Ibandronate | >10 nM | Less potent than Risedronate | |
| Alendronate | >100 nM | Less potent than Incadronate | |
| Pamidronate | >1 µM | Least Potent |
Experimental Protocols
This section details the methodology for an in vitro bone resorption assay to assess the inhibitory effect of this compound. This protocol is adapted from established methods for osteoclast culture and pit formation assays.
Part 1: Osteoclast Differentiation
This protocol describes the generation of mature osteoclasts from murine bone marrow macrophages (BMMs).
Materials:
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF), recombinant murine
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL), recombinant murine
-
Bone marrow cells isolated from mice
-
Tissue culture flasks and plates
Procedure:
-
Isolation of Bone Marrow Cells: Isolate bone marrow cells from the femurs and tibias of mice under sterile conditions.
-
Culture of BMMs: Culture the isolated bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3-4 days to generate BMMs.
-
Induction of Osteoclastogenesis: Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well. Induce differentiation into osteoclasts by culturing in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL for 5-7 days.
-
Confirmation of Osteoclast Formation: Confirm the presence of mature, multinucleated osteoclasts by Tartrate-Resistant Acid Phosphatase (TRAP) staining. TRAP-positive cells with three or more nuclei are considered mature osteoclasts.
Part 2: Bone Resorption (Pit) Assay
This protocol outlines the procedure for assessing the bone-resorbing activity of mature osteoclasts in the presence of this compound.
Materials:
-
Mature osteoclast cultures (from Part 1)
-
Bone-mimetic substrate (e.g., dentin slices, bovine cortical bone slices, or calcium phosphate-coated plates)
-
This compound stock solution
-
Toluidine blue stain
-
Microscope with imaging capabilities
Procedure:
-
Preparation of Substrates: Place sterile bone-mimetic slices or coated plates into the wells of a 96-well plate.
-
Seeding of Osteoclasts: Seed the mature osteoclasts onto the prepared substrates.
-
Treatment with this compound: Treat the osteoclast cultures with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and include an untreated control group.
-
Incubation: Incubate the plates for 48-72 hours to allow for bone resorption.
-
Cell Removal: At the end of the incubation period, remove the cells from the substrates by sonication or treatment with a bleach solution.
-
Staining of Resorption Pits: Stain the resorption pits on the substrate with 1% toluidine blue for 5 minutes.
-
Image Analysis: Wash the substrates and allow them to dry. Capture images of the resorption pits using a microscope. Quantify the total area of resorption pits per substrate using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage of inhibition of bone resorption for each concentration of this compound relative to the untreated control.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the in vitro bone resorption assay with this compound.
Signaling Pathway
Caption: Signaling pathway inhibited by this compound in osteoclasts.
References
- 1. A review of this compound hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Minodronic Acid Efficacy in an Ovariectomized Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the ovariectomized (OVX) rat model for evaluating the therapeutic efficacy of Minodronic acid in postmenopausal osteoporosis. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Postmenopausal osteoporosis, resulting from estrogen deficiency, is the most common form of the disease. The ovariectomized (OVX) rat is a well-established and widely used preclinical model that mimics the bone loss observed in postmenopausal women.[1][2][3] this compound is a third-generation nitrogen-containing bisphosphonate that effectively inhibits osteoclast-mediated bone resorption.[4][5] It is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway of osteoclasts. Inhibition of FPPS disrupts the prenylation of small GTPases essential for osteoclast function and survival, ultimately leading to apoptosis and reduced bone resorption. These notes are intended to provide researchers with the necessary information to design and execute studies to assess the efficacy of this compound using the OVX rat model.
Key Experimental Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound in the OVX rat model.
Table 1: Effects of this compound on Bone Mineral Density (BMD)
| Rat Strain | Treatment Group | Dose and Regimen | Duration | Lumbar Spine BMD Change vs. OVX Control | Femur BMD Change vs. OVX Control | Reference |
| F344/DuCrj | This compound | 0.006 mg/kg/day (oral) | 12 months | Increased | Increased | |
| F344/DuCrj | This compound | 0.03 mg/kg/day (oral) | 12 months | Increased to sham levels | Increased to sham levels | |
| F344/DuCrj | This compound | 0.15 mg/kg/day (oral) | 12 months | Increased above sham levels | Increased above sham levels | |
| F344 | This compound | 0.03 mg/kg/day (oral) | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease | |
| F344 | This compound | 0.15 mg/kg/day (oral) | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease | |
| F344 | This compound | 0.042 mg/kg/week (oral) | 12 weeks | Amelioration of decrease | Amelioration of decrease | |
| F344 | This compound | 1.05 mg/kg/week (oral) | 12 weeks | Amelioration of decrease | Amelioration of decrease |
Table 2: Effects of this compound on Bone Turnover Markers
| Rat Strain | Treatment Group | Dose and Regimen | Duration | Serum Osteocalcin (B1147995) (Formation) | Urinary Deoxypyridinoline (B1589748) (Resorption) | Reference |
| F344/DuCrj | This compound | 0.006 - 0.15 mg/kg/day (oral) | 12 months | Decreased | Dose-dependently suppressed increase | |
| F344 | This compound | 0.03 and 0.15 mg/kg/day (oral) | 12 weeks | Reduced | Suppressed increase | |
| F344 | This compound | 0.042 - 1.05 mg/kg (intermittent) | 12 weeks | Reduced | Suppressed increase |
Table 3: Effects of this compound on Bone Histomorphometry (Lumbar Vertebrae)
| Rat Strain | Treatment Group | Dose and Regimen | Duration | Trabecular Bone Volume (BV/TV) | Trabecular Number (Tb.N) | Trabecular Separation (Tb.Sp) | Trabecular Thickness (Tb.Th) | Reference |
| F344/DuCrj | This compound | 0.006 - 0.15 mg/kg/day (oral) | 12 months | Increased | Increased | Decreased | Increased | |
| Sprague-Dawley | This compound | 6 µg/kg (s.c., every 4 weeks) | 12 weeks | Prevented OVX-induced decrease | Prevented OVX-induced decrease | Prevented OVX-induced increase | - | |
| F344 | This compound | Daily and intermittent (oral) | 12 weeks | Ameliorated structural indices | Ameliorated structural indices | Ameliorated structural indices | Effect only with daily treatment |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol describes the surgical procedure for inducing an osteoporotic state in female rats, mimicking postmenopausal bone loss.
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months of age is recommended for established osteoporosis studies).
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical instruments (scalpel, scissors, forceps).
-
Suture material (absorbable and non-absorbable).
-
Antiseptic solution (e.g., povidone-iodine).
-
Analgesics for post-operative care.
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur on the dorsal or ventral side, depending on the chosen surgical approach. A dorsolateral skin incision is a common and effective approach. Disinfect the surgical site with an antiseptic solution.
-
Incision: Make a small incision through the skin and underlying muscle layers to access the peritoneal cavity.
-
Ovary Localization and Removal: Locate the ovaries, which are typically found near the kidneys, embedded in a fat pad. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary. Repeat the procedure for the second ovary.
-
Sham Operation: For the sham control group, perform the same surgical procedure, including manipulation of the ovaries, but without ligation and removal.
-
Closure: Close the muscle layer with absorbable sutures and the skin incision with non-absorbable sutures or surgical clips.
-
Post-operative Care: Administer analgesics as required and monitor the animals for signs of pain or infection. Allow a recovery period of at least two weeks before starting the treatment.
-
Verification of Ovariectomy: The success of the ovariectomy can be confirmed by monitoring for the cessation of the estrous cycle, a decrease in uterine weight, and altered levels of serum estradiol (B170435) and follicle-stimulating hormone (FSH) 1-3 weeks post-surgery.
This compound Administration
This protocol outlines the procedure for administering this compound to the OVX rats.
Materials:
-
This compound.
-
Vehicle for dissolving/suspending the drug (e.g., sterile water, saline).
-
Administration equipment (e.g., oral gavage needles, syringes for injection).
Procedure:
-
Preparation of Dosing Solution: Prepare the this compound solution or suspension in the chosen vehicle at the desired concentrations.
-
Animal Grouping: Randomly assign the OVX rats to different treatment groups: OVX + Vehicle (control) and OVX + this compound (at various doses). A sham-operated group receiving the vehicle is also essential.
-
Administration: Administer this compound according to the study design. Common administration routes are oral gavage or subcutaneous injection. Dosing can be daily, weekly, or monthly, with treatment durations typically ranging from 12 weeks to 12 months.
Assessment of Bone Mineral Density (BMD)
This protocol describes the measurement of BMD, a key indicator of bone strength.
Procedure:
-
Measurement: At the end of the treatment period, euthanize the animals and excise the femurs and lumbar vertebrae.
-
Analysis: Measure the BMD of the excised bones using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).
Analysis of Bone Turnover Markers
This protocol details the measurement of biochemical markers of bone formation and resorption.
Procedure:
-
Sample Collection: Collect blood and urine samples at baseline and at the end of the study.
-
Analysis:
-
Bone Formation Markers: Measure serum levels of osteocalcin and alkaline phosphatase (ALP) using ELISA kits.
-
Bone Resorption Markers: Measure urinary levels of deoxypyridinoline (DPD) or C-terminal telopeptide of type I collagen (CTX) using ELISA kits.
-
Bone Histomorphometry
This protocol provides a method for the microscopic analysis of bone structure.
Procedure:
-
Sample Preparation: After BMD measurement, fix the bones (e.g., lumbar vertebrae, tibia) in formalin, dehydrate them in a graded series of ethanol, and embed them in plastic resin (e.g., methyl methacrylate).
-
Sectioning: Cut thin sections of the bone using a microtome.
-
Staining: Stain the sections with appropriate dyes (e.g., von Kossa for mineralized bone, toluidine blue for cellular components).
-
Microscopic Analysis: Analyze the stained sections under a microscope using a specialized image analysis software to quantify histomorphometric parameters such as:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits FPPS in the mevalonate pathway of osteoclasts.
Experimental Workflow for Ovariectomized Rat Model Study
Caption: Workflow for evaluating this compound in the OVX rat model.
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 3. Rat Model for Osteoporosis - Enamine [enamine.net]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Minodronic Acid in Human Plasma using HPLC with Fluorescence Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Minodronic acid, a third-generation bisphosphonate, in human plasma. Due to the low UV absorbance and high polarity of this compound, a pre-column derivatization step with 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed to enable highly sensitive fluorescence detection. The method involves a protein precipitation step followed by solid-phase extraction (SPE) for sample clean-up and concentration. The developed method is suitable for pharmacokinetic and toxicokinetic studies of this compound.
Introduction
This compound is a potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis.[1][2][3] It acts by inhibiting farnesyl pyrophosphate synthase, a key enzyme in the mevalonate (B85504) pathway in osteoclasts, thereby inhibiting bone resorption.[1] Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Challenges in the bioanalysis of this compound arise from its high polarity, low volatility, and lack of a strong chromophore, making it difficult to analyze by conventional HPLC-UV methods. While LC-MS/MS methods are available, this application note provides an alternative HPLC method with fluorescence detection, which is a widely accessible technique in many laboratories.[4] The method involves pre-column derivatization to enhance the detectability of the analyte.
Experimental Protocols
Materials and Reagents
-
This compound hydrate (B1144303) reference standard
-
Ibandronic acid (Internal Standard, IS)
-
9-Fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Water, ultrapure
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange)
Equipment
-
HPLC system with a fluorescence detector
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation
-
Protein Precipitation:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of Ibandronic acid internal standard working solution (1 µg/mL).
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of 1% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried residue with 100 µL of 200 mM borate (B1201080) buffer (pH 8.5).
-
Add 100 µL of 1 mM FMOC-Cl in acetonitrile.
-
Vortex and incubate at room temperature for 15 minutes.
-
Add 50 µL of 10 mM glycine (B1666218) solution to quench the excess FMOC-Cl.
-
Vortex and incubate for 5 minutes.
-
Inject 20 µL of the final solution into the HPLC system.
-
HPLC Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes, then re-equilibrate at 30% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation: 265 nm, Emission: 315 nm |
| Internal Standard | Ibandronic acid |
Data Presentation
Method Validation Summary
The method was validated according to the USFDA guidelines for bioanalytical method validation. The following parameters were assessed:
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (%RE) | -7.8% to 9.5% |
| Recovery | > 85% |
| Stability (Freeze-Thaw) | Stable for 3 cycles |
| Stability (Bench-Top) | Stable for 6 hours at room temperature |
| Stability (Long-Term) | Stable for 30 days at -80°C |
Chromatographic Data
| Compound | Retention Time (min) |
| This compound-FMOC | ~ 8.2 |
| Ibandronic acid-FMOC (IS) | ~ 9.5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described HPLC method with pre-column fluorescence derivatization provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation procedure, combining protein precipitation and solid-phase extraction, ensures a clean extract and adequate recovery. This method is a viable alternative to LC-MS/MS for laboratories equipped with standard HPLC instrumentation and is suitable for supporting pharmacokinetic research in drug development.
References
Application Notes and Protocols for Cell-Based Screening of Minodronic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minodronic acid is a third-generation, nitrogen-containing bisphosphonate that demonstrates potent inhibitory effects on bone resorption.[1][2] Its primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway within osteoclasts.[1][2] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for the normal function, cytoskeletal arrangement, and survival of osteoclasts.[3] Consequently, this leads to the suppression of bone resorption and can induce osteoclast apoptosis.
These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize analogs of this compound. The described assays will enable the evaluation of compound potency in inhibiting osteoclast differentiation and function, direct inhibition of the FPPS enzyme, and induction of osteoclast apoptosis.
Key Cell-Based Assays
A multi-faceted approach employing the following assays is recommended for a comprehensive screening cascade of this compound analogs:
-
Osteoclast Differentiation and Activity Assays:
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify and quantify osteoclast formation.
-
Pit Formation Assay: To assess the bone-resorbing activity of mature osteoclasts.
-
-
Enzyme Inhibition Assay:
-
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay: To determine the direct inhibitory effect of compounds on the molecular target.
-
-
Apoptosis Assay:
-
Caspase-3 Activity Assay: To quantify the induction of apoptosis in osteoclasts.
-
Data Presentation: Comparative Efficacy of Bisphosphonates
The following tables summarize the inhibitory concentrations (IC50) of this compound and other key bisphosphonates in various assays. This data provides a benchmark for evaluating the potency of novel analogs.
Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
| Compound | Initial IC50 (nM) | Final IC50 (nM) |
| This compound | ~360 - 450 | ~61 |
| Zoledronate | ~360 - 450 | 4.1 |
| Risedronate | ~360 - 450 | 5.7 |
| Ibandronate | ~1000 | 25 |
| Alendronate | 2250 | 260.0 |
| Pamidronate | 1900 | 353.2 |
Note: Initial IC50 is measured without preincubation, while final IC50 is determined after a preincubation period, reflecting time-dependent inhibition.
Table 2: Inhibition of Osteoclast-Mediated Bone Resorption
| Compound | In Vitro Anti-resorptive Activity (IC50) |
| This compound | More potent than Alendronate and Risedronate |
| Zoledronate | 0.06 - 12.57 µM (varies by donor) |
| Risedronate | Strong inducer of osteoclast apoptosis |
| Alendronate | - |
| Pamidronate | - |
Note: Quantitative in vitro anti-resorptive IC50 values for all compounds are not consistently reported in a directly comparable format. Potency is often described relative to other bisphosphonates.
Experimental Protocols
Osteoclast Differentiation and TRAP Staining using RAW 264.7 Cells
This protocol describes the differentiation of the murine macrophage cell line RAW 264.7 into osteoclast-like cells and their subsequent identification by TRAP staining.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound analogs and control compounds
-
TRAP staining kit
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10³ cells per well in DMEM.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cell adherence.
-
Compound Treatment and Differentiation:
-
The following day, replace the medium with fresh DMEM containing 50 ng/mL of RANKL.
-
Add various concentrations of this compound analogs, this compound (positive control), and a vehicle control to the respective wells.
-
-
Culture Maintenance: Culture the cells for 5-6 days, changing the medium with fresh medium containing RANKL and the respective compounds every 2 days.
-
TRAP Staining:
-
After 5-6 days, aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells with a fixation solution (e.g., 10% formalin) for 10 minutes at room temperature.
-
Wash the cells with deionized water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions, typically containing naphthol AS-BI phosphate (B84403) and a tartrate buffer.
-
Incubate the cells with the TRAP staining solution at 37°C until a red color develops in the TRAP-positive cells.
-
Counterstain the nuclei with a suitable stain like hematoxylin (B73222) or methyl green if desired.
-
-
Analysis:
-
TRAP-positive cells that are multinucleated (≥3 nuclei) are identified as osteoclasts.
-
Quantify the number of osteoclasts per well using a microscope.
-
Calculate the IC50 value for the inhibition of osteoclast formation for each compound.
-
Osteoclast Pit Formation Assay
This assay measures the functional ability of osteoclasts to resorb bone-like substrates.
Materials:
-
Calcium phosphate-coated 96-well plates or dentin slices
-
Osteoclast precursor cells (e.g., primary bone marrow macrophages or RAW 264.7 cells)
-
Osteoclast differentiation medium (as described above)
-
This compound analogs and control compounds
-
5% AgNO₃ solution or Toluidine Blue stain
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding and Differentiation:
-
Seed osteoclast precursors onto calcium phosphate-coated plates or dentin slices.
-
Differentiate the cells into mature osteoclasts in the presence of various concentrations of the test compounds for 9-14 days.
-
-
Cell Removal: At the end of the culture period, remove the cells from the substrate by sonication or treatment with bleach.
-
Pit Visualization:
-
For calcium phosphate-coated plates, stain the resorbed areas with 5% AgNO₃ and expose to UV light to visualize the pits.
-
For dentin slices, stain with Toluidine Blue to visualize the resorption pits.
-
-
Analysis:
-
Capture images of the resorption pits using a microscope.
-
Quantify the total resorbed area per well using image analysis software.
-
Calculate the IC50 value for the inhibition of bone resorption for each compound.
-
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay (Colorimetric)
This assay directly measures the inhibitory effect of compounds on the activity of the FPPS enzyme.
Materials:
-
Recombinant human FPPS enzyme
-
Substrates: Isopentenyl pyrophosphate (IPP) and Geranyl pyrophosphate (GPP)
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
This compound analogs and control compounds
-
96-well plates
-
Spectrophotometer
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, FPPS enzyme, and various concentrations of the test compounds.
-
Pre-incubation (for time-dependent inhibition): Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) to assess time-dependent effects.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates IPP and GPP.
-
Enzymatic Reaction: Incubate the plate at 37°C for a specific duration to allow for the production of farnesyl pyrophosphate (FPP) and inorganic pyrophosphate (PPi).
-
Stop Reaction and Phosphate Detection:
-
Stop the reaction.
-
Add inorganic pyrophosphatase to convert the released PPi into two molecules of inorganic phosphate (Pi).
-
Add a phosphate detection reagent, which forms a colored complex with Pi.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Analysis:
-
The amount of color development is proportional to the FPPS activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for FPPS inhibition for each compound.
-
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Mature osteoclasts (differentiated as described in Protocol 1)
-
This compound analogs and control compounds
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plates
-
Microplate reader
Protocol:
-
Induce Apoptosis: Treat mature osteoclasts with various concentrations of this compound analogs and controls for a specified period (e.g., 24-48 hours).
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using the provided cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate to each well.
-
Add the reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The cleavage of the pNA chromophore by active caspase-3 results in a yellow color.
-
Analysis:
-
The absorbance is directly proportional to the caspase-3 activity.
-
Calculate the fold-increase in caspase-3 activity for each compound treatment compared to the untreated control.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Analogs
The following diagram illustrates the mechanism of action of nitrogen-containing bisphosphonates, such as this compound, in osteoclasts.
References
- 1. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of 39 analogs of laetispicine with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Effects of Minodronic Acid in Combination with Chemotherapy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minodronic acid, a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1] This pathway is crucial for the biosynthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[2][3] These proteins are critical regulators of various cellular processes, including cell proliferation, survival, and cytoskeletal organization.[4] Disruption of their function through the inhibition of prenylation has been shown to induce apoptosis and inhibit the growth of various cancer cells.[5]
Recent in vitro and in vivo studies have demonstrated that this compound not only possesses direct antitumor activities but also exhibits synergistic or additive effects when used in combination with conventional chemotherapeutic agents such as cisplatin (B142131) and paclitaxel (B517696). This synergistic interaction suggests that this compound can enhance the efficacy of chemotherapy, potentially allowing for lower, less toxic doses of these agents. These findings highlight the promise of combination therapy with this compound as a novel strategy for cancer treatment.
This document provides detailed application notes and protocols for studying the combination effects of this compound and chemotherapy in cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of this compound in combination with cisplatin and paclitaxel on the viability of human bladder cancer cell lines. The data is adapted from studies on this compound and the closely related bisphosphonate, zoledronic acid, to provide a comprehensive overview.
Table 1: In Vitro Growth Inhibition of Bladder Cancer Cell Lines by this compound, Cisplatin, and Paclitaxel
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (µM) |
| KU7 | >100 | 183 | 0.00207 |
| RT112 | >100 | 266 | 0.00375 |
| UM-UC-3 | >100 | 62.9 | 0.00570 |
Table 2: Combination Effect of this compound with Cisplatin and Paclitaxel in Bladder Cancer Cell Lines
| Cell Line | Combination | Combination Index (CI) at Fa 0.5 | Combination Index (CI) at Fa 0.9 | Interpretation |
| KU7 | This compound + Cisplatin | 0.72 | 0.49 | Synergy |
| RT112 | This compound + Cisplatin | 0.94 | 0.81 | Additive/Slight Synergy |
| UM-UC-3 | This compound + Cisplatin | 0.81 | 0.58 | Synergy |
| KU7 | This compound + Paclitaxel | 0.79 | 0.59 | Synergy |
| RT112 | This compound + Paclitaxel | 1.01 | 0.90 | Additive |
| UM-UC-3 | This compound + Paclitaxel | 0.88 | 0.72 | Additive/Slight Synergy |
*Fraction affected (Fa) of 0.5 and 0.9 represent 50% and 90% cell growth inhibition, respectively. A CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Table 3: Induction of Apoptosis by Zoledronic Acid (a related bisphosphonate) in Combination with Chemotherapy
| Cancer Cell Line | Treatment | Fold Increase in Apoptosis (vs. Control) |
| MCF-7 (Breast) | Zoledronic Acid (10 µM) | ~1.6 |
| Paclitaxel (2 µM) | ~1.9 | |
| Zoledronic Acid (10 µM) + Paclitaxel (2 µM) | ~7.7 (4-5 fold increase over single agents) | |
| A549 (Lung) | Cisplatin (1 µg/ml) | Significant increase |
| Zoledronic Acid (100 µM) | Significant increase | |
| Zoledronic Acid (100 µM) + Cisplatin (1 µg/ml) | Significantly more apoptosis than single agents |
Signaling Pathways
The synergistic effect of this compound and chemotherapy stems from the targeting of two distinct but interconnected cellular processes: cell signaling and DNA integrity.
References
- 1. e-century.us [e-century.us]
- 2. Zoledronic Acid Enhanced the Antitumor Effect of Cisplatin on Orthotopic Osteosarcoma by ROS-PI3K/AKT Signaling and Attenuated Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RHO GTPase signaling for axon extension: is prenylation important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the synergistic interaction between the bisphosphonate zoledronic acid and the chemotherapy agent paclitaxel in breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Minodronic Acid Effects on Bladder Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minodronic acid, also known as YM529, is a third-generation nitrogen-containing bisphosphonate.[1][2] It is a potent inhibitor of farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate (B85504) pathway.[1] This inhibition prevents the post-translational prenylation (specifically geranylgeranylation and farnesylation) of small GTP-binding proteins such as Ras and Rap1A.[1] The proper membrane localization and function of these proteins are critical for various cellular processes, including cell proliferation, survival, and migration. In bladder cancer cells, this compound has been demonstrated to inhibit growth, induce apoptosis, and act synergistically with chemotherapeutic agents like cisplatin (B142131) and paclitaxel.[1] These application notes provide detailed protocols for assessing the in vitro effects of this compound on bladder cancer cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on various bladder cancer cell lines as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of this compound on Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) |
| 5637 | 7.1 |
| 253J | 12.2 |
| RT4 | 12.2 |
| RT112 | 15.4 |
| UM-UC-3 | 20.8 |
| TCCSUP | 21.8 |
| KU-7 | 24.8 |
| Data derived from a 72-hour incubation period with this compound, assessed by MTT assay. |
Table 2: Effect of High Concentration this compound on Bladder Cancer Cell Viability
| Cell Line | Relative Cell Viability (1-hour treatment) | Relative Cell Viability (2-hour treatment) |
| 253J | 0.268 ± 0.007 | 0.0717 ± 0.00115 |
| RT112 | 0.269 ± 0.036 | 0.160 ± 0.037 |
| UM-UC-3 | 0.203 ± 0.016 | 0.152 ± 0.009 |
| Cells were treated with 100 µM this compound. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the dose-dependent effect of this compound on the viability of bladder cancer cells.
Materials:
-
Bladder cancer cell lines (e.g., 5637, T24, UM-UC-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (YM529)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed bladder cancer cells into 96-well plates at a density of 3,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at concentrations ranging from 0 to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Apoptosis Detection
These protocols are designed to identify and quantify apoptosis in bladder cancer cells following treatment with this compound.
2.1. Nuclear Morphology Assessment by Hoechst 33342 Staining
Materials:
-
Bladder cancer cells cultured on coverslips or in chamber slides
-
This compound (e.g., 30 µM)
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat bladder cancer cells with 30 µM this compound for 48 hours. Include an untreated control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.
2.2. Annexin V-FITC Staining for Apoptosis Quantification
Materials:
-
Bladder cancer cells
-
This compound (e.g., 30 µM)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat bladder cancer cells with 30 µM this compound for 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Protein Prenylation
This protocol is for assessing the effect of this compound on the prenylation of small G-proteins like Rap1A.
Materials:
-
Bladder cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibody against unprenylated-Rap1A
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat bladder cancer cells with this compound for various time points (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against unprenylated-Rap1A overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the unprenylated form of Rap1A indicates inhibition of geranylgeranylation by this compound.
Visualizations
Caption: this compound signaling pathway in bladder cancer cells.
Caption: General experimental workflow.
References
- 1. A third-generation bisphosphonate, this compound (YM529), successfully prevented the growth of bladder cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A third-generation bisphosphonate, this compound (YM529), successfully prevented the growth of bladder cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minodronic Acid Testing in Animal Models of Glucocorticoid-Induced Osteoporosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucocorticoid-induced osteoporosis (GIOP) is the most common form of secondary osteoporosis, characterized by a rapid decrease in bone mineral density (BMD) and an increased risk of fracture.[1] Long-term glucocorticoid therapy suppresses bone formation and enhances bone resorption.[2][3] Animal models are crucial for understanding the pathophysiology of GIOP and for the preclinical evaluation of new therapeutic agents. This document provides detailed application notes and protocols for utilizing rodent models of GIOP to test the efficacy of Minodronic acid, a third-generation nitrogen-containing bisphosphonate.
This compound is a potent inhibitor of bone resorption. Its primary mechanism of action is the inhibition of farnesyl pyrophosphate (FPP) synthase, an enzyme in the mevalonate (B85504) pathway within osteoclasts. This inhibition disrupts the prenylation of small GTPases essential for osteoclast function and survival, leading to their apoptosis and a subsequent reduction in bone resorption. Clinical studies have demonstrated the efficacy of this compound in increasing BMD and reducing fracture risk in patients with postmenopausal and glucocorticoid-induced osteoporosis.
These protocols will detail the induction of GIOP in rodents, the administration of this compound, and the subsequent analysis of bone health using techniques such as micro-computed tomography (micro-CT), bone histomorphometry, and the measurement of bone turnover markers.
Signaling Pathways in Glucocorticoid-Induced Osteoporosis
Glucocorticoids exert their effects on bone through a complex interplay of signaling pathways that ultimately disrupt the balance between bone formation by osteoblasts and bone resorption by osteoclasts.
Experimental Workflow for this compound Testing in a GIOP Rodent Model
A typical experimental workflow for evaluating the efficacy of this compound in a glucocorticoid-induced osteoporosis model is outlined below.
Experimental Protocols
Protocol 1: Induction of Glucocorticoid-Induced Osteoporosis in Rats
This protocol describes the induction of GIOP in rats using dexamethasone.
Materials:
-
Male Sprague-Dawley rats (3 months old)
-
Dexamethasone sodium phosphate (B84403) (or equivalent glucocorticoid)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Animal housing and care facilities
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (22-25°C, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water for at least one week to allow for acclimatization.
-
GIOP Induction:
-
Prepare a sterile solution of dexamethasone in PBS.
-
Administer dexamethasone via daily intraperitoneal or subcutaneous injection at a dose of 2.5-5 mg/kg body weight for a period of 4 to 8 weeks. The control group should receive daily injections of the vehicle (PBS) for the same duration.
-
Alternatively, slow-release pellets containing prednisolone (B192156) can be surgically implanted subcutaneously for chronic glucocorticoid exposure, mimicking clinical scenarios more closely.
-
-
Monitoring: Monitor the animals' body weight and general health status throughout the induction period. Glucocorticoid treatment can lead to weight loss and other side effects.
-
Confirmation of Osteoporosis: At the end of the induction period, osteoporosis can be confirmed in a subset of animals through methods such as X-ray imaging or micro-CT analysis of a control GIOP group before the commencement of treatment.
Protocol 2: Micro-CT Analysis of Rodent Femur
Micro-CT is a high-resolution imaging technique used to quantify bone mineral density and analyze the three-dimensional microarchitecture of bone.
Materials:
-
Excised femurs or tibias
-
Micro-CT scanner (e.g., Scanco Medical, Bruker)
-
Sample holders
-
Analysis software
Procedure:
-
Sample Preparation:
-
Following euthanasia, carefully dissect the femurs, removing all soft tissue.
-
Store the bones in 70% ethanol (B145695) or saline-soaked gauze at 4°C to prevent dehydration.
-
-
Scanning:
-
Secure the femur in a sample holder.
-
Set the scanner parameters. Typical settings for a mouse femur are a voxel size of 6-10 µm, an X-ray source voltage of 50-70 kV, and a current of 115-150 µA.
-
Scan the region of interest. For trabecular bone analysis, this is typically the distal femur or proximal tibia, starting just below the growth plate. For cortical bone, a mid-diaphyseal region is usually selected.
-
-
Reconstruction and Analysis:
-
Reconstruct the 3D images from the X-ray projections.
-
Define a volume of interest (VOI) for analysis.
-
Segment the bone from the background using an appropriate threshold.
-
Quantify the following parameters:
-
Bone Mineral Density (BMD): Total BMD, trabecular BMD, and cortical BMD.
-
Trabecular Bone Parameters:
-
Bone Volume Fraction (BV/TV)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Number (Tb.N)
-
Trabecular Separation (Tb.Sp)
-
Structural Model Index (SMI)
-
Connectivity Density (Conn.D)
-
-
Cortical Bone Parameters:
-
Cortical Thickness (Ct.Th)
-
Cortical Area (Ct.Ar)
-
Total Cross-Sectional Area (Tt.Ar)
-
-
-
Protocol 3: Bone Histomorphometry of Undecalcified Sections
Bone histomorphometry provides quantitative information on bone structure and cellular activity.
Materials:
-
Excised bone samples (femurs, tibias, or vertebrae)
-
10% phosphate-buffered formalin
-
Ascending concentrations of ethanol (70%, 90%, 100%)
-
Xylene or other clearing agents
-
Methyl methacrylate (B99206) (MMA) embedding medium
-
Microtome for hard tissue sectioning
-
Staining reagents (e.g., Von Kossa, Toluidine Blue, Goldner's Trichrome)
-
Microscope with image analysis software
Procedure:
-
Fixation and Dehydration:
-
Fix the bone samples in 10% phosphate-buffered formalin for 24-48 hours.
-
Dehydrate the samples through a series of graded ethanol solutions.
-
-
Embedding:
-
Clear the samples in xylene.
-
Infiltrate and embed the samples in MMA.
-
-
Sectioning:
-
Using a microtome, cut 5-10 µm thick sections.
-
-
Staining:
-
Von Kossa stain: To distinguish mineralized (black) from unmineralized (red/pink) bone matrix.
-
Toluidine Blue stain: To identify osteoblasts and osteoclasts.
-
Goldner's Trichrome stain: To differentiate mineralized bone (green), osteoid (red/orange), and cartilage.
-
-
Analysis:
-
Under a microscope, quantify static and dynamic parameters of bone formation and resorption.
-
Structural Parameters: Trabecular width, number, and separation.
-
Bone Formation Parameters: Osteoid surface/bone surface (OS/BS), osteoblast surface/bone surface (Ob.S/BS).
-
Bone Resorption Parameters: Eroded surface/bone surface (ES/BS), osteoclast surface/bone surface (Oc.S/BS).
-
Data Presentation
The following tables provide a template for summarizing quantitative data from studies evaluating this compound in GIOP animal models.
Table 1: Effects of this compound on Bone Mineral Density (BMD) in a Rat GIOP Model
| Group | Lumbar Spine BMD (mg/cm³) | Femoral Neck BMD (mg/cm³) |
| Sham Control | ||
| GIOP + Vehicle | ||
| GIOP + this compound (Dose 1) | ||
| GIOP + this compound (Dose 2) |
Table 2: Effects of this compound on Trabecular Microarchitecture (Distal Femur) in a Rat GIOP Model
| Group | BV/TV (%) | Tb.N (1/mm) | Tb.Th (µm) | Tb.Sp (µm) |
| Sham Control | ||||
| GIOP + Vehicle | ||||
| GIOP + this compound (Dose 1) | ||||
| GIOP + this compound (Dose 2) |
Table 3: Effects of this compound on Bone Turnover Markers in a Rat GIOP Model
| Group | Serum Osteocalcin (ng/mL) | Serum CTX-I (ng/mL) |
| Sham Control | ||
| GIOP + Vehicle | ||
| GIOP + this compound (Dose 1) | ||
| GIOP + this compound (Dose 2) |
CTX-I: C-terminal telopeptide of type I collagen
Table 4: Effects of this compound on Bone Histomorphometry in a Rat GIOP Model
| Group | Ob.S/BS (%) | Oc.S/BS (%) |
| Sham Control | ||
| GIOP + Vehicle | ||
| GIOP + this compound (Dose 1) | ||
| GIOP + this compound (Dose 2) |
Ob.S/BS: Osteoblast surface per bone surface; Oc.S/BS: Osteoclast surface per bone surface
Conclusion
The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound in rodent models of glucocorticoid-induced osteoporosis. The use of standardized models and analytical techniques is essential for obtaining reliable and reproducible data to support the development of new therapies for this debilitating condition. Careful experimental design and adherence to detailed protocols will ensure the generation of high-quality data for assessing the efficacy of this compound in preventing and treating bone loss associated with long-term glucocorticoid use.
References
Application of Minodronic Acid in Ewing's Sarcoma Cell Line Research: An Overview of Current Findings
While direct and extensive research on the application of Minodronic acid specifically in Ewing's sarcoma cell lines is limited, existing literature points towards the potential of bisphosphonates as a class of compounds in this area of oncology research. This document synthesizes the available information and provides a framework for potential future investigations based on studies of similar compounds in Ewing's sarcoma.
Introduction
Ewing's sarcoma is an aggressive bone and soft tissue cancer primarily affecting children and young adults. The current standard of care involves a combination of chemotherapy, radiation, and surgery, but the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies. Bisphosphonates, a class of drugs that inhibit bone resorption, have garnered attention for their potential anti-tumor effects. While research has predominantly focused on other bisphosphonates like zoledronic acid, there is an isolated mention of this compound exhibiting inhibitory effects on key signaling pathways in a Ewing's sarcoma cell line, suggesting a potential avenue for further research.
Preclinical Data on Bisphosphonates in Ewing's Sarcoma
Studies on bisphosphonates other than this compound have provided proof-of-concept for their anti-cancer activity in Ewing's sarcoma cell lines. This data offers a valuable reference for designing future experiments with this compound.
Summary of In Vitro Effects of Other Bisphosphonates
| Bisphosphonate | Ewing's Sarcoma Cell Line(s) | Observed Effects | Reference |
| Zoledronic Acid | A673, TC71, and others | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest in S or G2/M phase, inhibition of cell invasion and migration through suppression of MMP9 and NF-κB.[1][2] | [1][2] |
| Pamidronate | 6647, CADO-ES-1, ES-2, ES-3, RD-ES, SK-ES-1, STA-ET-2.1, VH-64 | Time- and dose-dependent inhibition of cell viability. |
Postulated Mechanism of Action of this compound in Ewing's Sarcoma
Based on a singular finding, this compound is suggested to inhibit the phosphorylation of ERK and AKT in the SK-ES-1 Ewing's sarcoma cell line.[1] The PI3K/AKT and MAPK/ERK pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers, including Ewing's sarcoma.
Potential Signaling Pathway Inhibition by this compound
The diagram below illustrates the hypothetical mechanism of action of this compound in Ewing's sarcoma cells based on the available information.
Caption: Postulated inhibition of AKT and ERK signaling by this compound in Ewing's sarcoma cells.
Experimental Protocols for Investigating this compound in Ewing's Sarcoma Cell Lines
As no detailed studies on this compound in Ewing's sarcoma are available, the following protocols are adapted from research on other bisphosphonates and common in vitro cancer biology techniques. These can serve as a starting point for researchers.
Cell Culture
-
Cell Lines: A panel of human Ewing's sarcoma cell lines (e.g., SK-ES-1, A673, TC-71) should be used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability/Proliferation Assay (MTT or WST-1 Assay)
-
Seed Ewing's sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., PBS or DMSO).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Western Blot Analysis for Signaling Pathway Proteins
-
Treat Ewing's sarcoma cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) or at different concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
The following diagram outlines a general workflow for the initial investigation of this compound in Ewing's sarcoma cell lines.
Caption: A proposed experimental workflow for the in vitro evaluation of this compound in Ewing's sarcoma.
Conclusion and Future Directions
The current body of literature lacks detailed studies on the effects of this compound on Ewing's sarcoma cell lines. The brief mention of its ability to inhibit ERK and AKT phosphorylation in SK-ES-1 cells is a promising lead that warrants further investigation. Future research should focus on systematically evaluating the in vitro efficacy of this compound across a panel of Ewing's sarcoma cell lines. Elucidating its precise mechanism of action and comparing its potency to other bisphosphonates could establish a rationale for its potential as a novel therapeutic agent for this devastating disease. In vivo studies using xenograft models would be the subsequent logical step to validate in vitro findings.
References
Application Notes and Protocols: Non-Small Cell Lung Carcinoma (NSCLC) Cell Response to Minodronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Minodronic acid (YM529) is a third-generation nitrogen-containing bisphosphonate (N-BP) that has demonstrated potent anti-tumor activities.[1] As an inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, this compound disrupts the prenylation of small GTPases such as Ras and Rho. This interference with crucial cellular signaling pathways can lead to the induction of apoptosis in cancer cells. These notes provide an overview of the cellular response of non-small cell lung carcinoma (NSCLC) cells to this compound, along with detailed protocols for key experimental assays.
Data Presentation
While comprehensive studies detailing the direct effects of this compound on a wide range of NSCLC cell lines are limited in publicly available literature, existing research indicates its potential as an anti-cancer agent. One study highlighted that this compound directly induces apoptosis in NSCLC cells after a 72-hour treatment period.[1] Furthermore, the anti-tumor effect of this compound can be significantly enhanced when used in combination with immune cells, such as γδ T-cells, leading to a dose-dependent increase in apoptosis.[1][2]
Table 1: Apoptosis Induction in NSCLC Cell Lines by this compound in Combination with γδ T-cells (24h Treatment)
| Cell Line | This compound Concentration (µM) | % Apoptosis (MDA alone) | % Apoptosis (MDA + γδ T-cells) |
| RERF-LC-KJ | 1 | Not specified | ~15% |
| 5 | Not specified | ~20% | |
| 10 | Not specified | ~25% | |
| 50 | Not specified | ~30% | |
| LK-2 | 1 | Not specified | ~10% |
| 5 | Not specified | ~15% | |
| 10 | Not specified | ~20% | |
| 50 | Not specified | ~25% |
Data is estimated from graphical representations in Yasukawa et al., 2016. The study states that this compound alone did not significantly induce apoptosis at 24 hours.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in NSCLC Cells
This compound's primary mechanism of action is the inhibition of Farnesyl Pyrophosphate Synthase (FPPS). This enzyme is crucial for the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases, including Ras and Rho. The lack of prenylation prevents their localization to the cell membrane and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as the Ras/ERK and Rho/ROCK pathways, ultimately leading to apoptosis.
Caption: this compound inhibits FPPS, disrupting Ras and Rho prenylation and downstream signaling, leading to apoptosis.
General Experimental Workflow for Evaluating this compound in NSCLC Cells
A typical workflow to assess the efficacy of this compound involves a series of in vitro assays to determine its cytotoxic and apoptotic effects, and to elucidate its mechanism of action.
Caption: Workflow for assessing this compound's effects on NSCLC cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on NSCLC cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
NSCLC cell lines (e.g., A549, H1299, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug, if any).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
NSCLC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed NSCLC cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins involved in the Ras/ERK and Rho/ROCK signaling pathways, as well as key markers of apoptosis.
Materials:
-
NSCLC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MYPT1, anti-total-MYPT1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
References
Application Notes and Protocols: In Vivo Imaging of Minodronic Acid Effects on Bone Metastases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minodronic acid is a third-generation nitrogen-containing bisphosphonate that potently inhibits bone resorption.[1] Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts.[2] This disruption of FPPS activity leads to osteoclast apoptosis and a subsequent reduction in bone breakdown.[2] These characteristics make this compound a compound of significant interest for the treatment of bone metastases, which are characterized by excessive osteoclast activity leading to osteolytic lesions, skeletal-related events (SREs), and severe pain.[3]
This document provides detailed application notes and protocols for the in vivo imaging of this compound's therapeutic effects on bone metastases in preclinical models. The methodologies described herein are designed to enable researchers to effectively visualize and quantify the impact of this compound on tumor progression and bone integrity.
Mechanism of Action of this compound
This compound, like other nitrogen-containing bisphosphonates, targets the mevalonate pathway in osteoclasts. By inhibiting FPPS, it prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins like Ras, Rho, and Rab. The disruption of this process interferes with critical cellular functions in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking, ultimately leading to apoptosis.
Quantitative Data Summary
The following tables summarize preclinical data on the effects of this compound and other potent bisphosphonates on bone metabolism and tumor-induced bone disease.
Table 1: Effect of this compound on Bone Mineral Density (BMD) and Bone Turnover Markers in Ovariectomized Cynomolgus Monkeys [4]
| Parameter | Control (OVX) | This compound (0.015 mg/kg/day) | This compound (0.15 mg/kg/day) |
| Lumbar Spine BMD (% change from baseline at 16 months) | -15.2% | -5.1% | +1.8% |
| Urinary NTx (% change from baseline at 16 months) | +250% | +50% | -40% |
| Serum Osteocalcin (% change from baseline at 16 months) | +180% | +40% | -30% |
Table 2: In Vitro Effect of this compound on Osteoclast Activity
| Parameter | Control | This compound (1 µM) |
| Bone Binding | N/A | 65% |
| C-terminal cross-linking telopeptide (CTX) release inhibition | 0% | 96% |
Table 3: Effect of Zoledronic Acid (a potent bisphosphonate) on Bone Metastases in a Murine Model
| Parameter | Control | Zoledronic Acid (1.0 µ g/day ) |
| Bone Lesion Area (mm²) in nude mice with existing metastases | 5.8 ± 0.7 | 2.1 ± 0.4 |
| Tumor Volume in Bone (mm³) in an orthotopic mouse model | 12.5 ± 2.5 | 4.5 ± 1.1 (dose-dependent) |
Experimental Protocols
The following are detailed protocols for establishing a bone metastasis model and utilizing various imaging modalities to assess the effects of this compound.
Experimental Workflow
References
- 1. A review of this compound hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Preclinical studies with zoledronic acid and other bisphosphonates: impact on the bone microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (ONO-5920/YM529) prevents decrease in bone mineral density and bone strength, and improves bone microarchitecture in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Minodronic Acid Dosage in Preclinical Animal Studies
Welcome to the technical support center for the preclinical application of Minodronic acid. This resource provides researchers, scientists, and drug development professionals with detailed guidance on dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nitrogen-containing bisphosphonate that primarily acts by inhibiting farnesyl pyrophosphate synthase (FPPS).[1][2] FPPS is a critical enzyme in the mevalonate (B85504) pathway.[3][4] Its inhibition disrupts the prenylation of small GTPase signaling proteins (like Ras, Rho, and Rac), which are vital for the function and survival of osteoclasts, the cells responsible for bone resorption.[1] This ultimately leads to reduced bone resorption and an increase in bone mass. Additionally, some studies suggest this compound may exert analgesic effects by antagonizing purinergic P2X2/3 receptors.
Caption: Inhibition of FPPS by this compound in the mevalonate pathway.
Q2: What are the recommended starting doses for this compound in preclinical rodent models?
A2: The optimal dose depends on the animal model, administration route, and dosing frequency. Oral administration is most common in published studies. Below is a summary of doses used in osteoporosis and arthritis models.
Table 1: Recommended Oral Doses of this compound in Rats
| Animal Model | Dosing Regimen | Dose Range (mg/kg) | Efficacy Endpoint | Reference(s) |
| Ovariectomized (OVX) Rat | Daily | 0.006 - 0.15 | Increased BMD, Reduced Bone Turnover | |
| Ovariectomized (OVX) Rat | Intermittent (Weekly) | 0.042 - 1.05 | Ameliorated BMD Decrease | |
| Collagen-Induced Arthritis (CIA) Rat | 3 times per week | 0.2 | Reduced Bone Loss, Prevented Arthritis Progression |
Table 2: Recommended Doses of this compound in Other Animal Models
| Animal Model | Route | Dosing Regimen | Dose Range (mg/kg) | Efficacy Endpoint | Reference(s) |
| Tumor-induced Osteolysis (Mice) | Oral | Daily | 0.03 - 3 | Decreased Osteoclast Number | |
| PTH-induced Hypercalcemia (Rat) | Subcutaneous (s.c.) | Single Dose | 0.003 (MED) | Inhibition of Hypercalcemia | |
| Ovariectomized (OVX) Monkey | Oral | Daily | 0.015 - 0.15 | Suppressed Bone Remodeling, Increased Bone Strength | |
| MED: Minimum Effective Dose |
Q3: How should this compound be prepared and administered to animals?
A3: For oral administration, this compound is typically dissolved in a suitable vehicle, such as sterile water or saline. Administration is performed using oral gavage. Ensure the volume is appropriate for the animal's size (e.g., for an adult mouse, typically < 2-3 mL for intraperitoneal and < 0.2 mL for intravenous routes). For subcutaneous injections, the compound should be prepared under sterile conditions. The absorption rate varies by route: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).
Q4: What are the key endpoints to measure the efficacy of this compound?
A4: Efficacy is assessed through a combination of imaging, biochemical markers, and biomechanical testing.
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) on key sites like the femur and lumbar vertebrae.
-
Bone Turnover Markers: These are biochemical assays performed on serum or urine.
-
Resorption markers: Deoxypyridinoline (DPD) and C-terminal telopeptide of type I collagen (CTX).
-
Formation markers: Serum osteocalcin (B1147995) and alkaline phosphatase (ALP).
-
-
Bone Histomorphometry: Provides detailed information on the microscopic structure of bone, including trabecular number, thickness, and separation.
-
Biomechanical Strength: Mechanical testing (e.g., three-point bending tests) on excised bones like the femur or vertebrae to determine properties such as ultimate load and stiffness.
Troubleshooting Guide
Problem: I am observing lower-than-expected efficacy (e.g., no significant change in BMD).
-
Possible Cause 1: Incorrect Dosage.
-
Solution: Review the dosage tables above. Ensure your dose is within the effective range for your specific animal model and administration route. Consider performing a dose-response study to determine the optimal dose for your experimental conditions.
-
-
Possible Cause 2: Administration Issues.
-
Solution: Verify your administration technique. For oral gavage, ensure the full dose is delivered to the stomach and not regurgitated or aspirated. For injections, confirm the correct site and volume. The rate of absorption can be significantly impacted by the administration route.
-
-
Possible Cause 3: Insufficient Treatment Duration.
-
Solution: Bone remodeling is a slow process. Most preclinical studies in OVX rats involve treatment for at least 12 weeks to observe significant changes in BMD and bone architecture.
-
Problem: Animals are showing signs of distress or adverse effects.
-
Possible Cause 1: Toxicity from High Dosage.
-
Solution: While generally well-tolerated in preclinical models, very high doses may lead to adverse effects. The most commonly reported clinical side effects are gastrointestinal issues. Monitor animals daily for signs of toxicity. If observed, consider reducing the dose or switching to an intermittent dosing schedule.
-
-
Possible Cause 2: Administration Procedure Stress.
-
Solution: Improper handling or gavage technique can cause stress, injury, or esophageal damage. Ensure all personnel are thoroughly trained and proficient in the chosen administration method.
-
Caption: Troubleshooting workflow for low experimental efficacy.
Experimental Protocols
Protocol: Ovariectomy (OVX)-Induced Osteoporosis Model in Rats
This protocol describes a common method for inducing osteoporosis in female rats to test the efficacy of this compound.
-
Animal Selection: Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar, 14-24 weeks old). Acclimatize animals for at least one week before the procedure.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Perform a bilateral ovariectomy (OVX) to induce estrogen deficiency. A sham operation (SHAM), where the ovaries are exteriorized but not removed, should be performed on the control group.
-
Provide postoperative analgesia and monitor the animals for recovery.
-
-
Experimental Groups:
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Group 1: SHAM + Vehicle: Sham-operated rats receiving the vehicle control.
-
Group 2: OVX + Vehicle: Ovariectomized rats receiving the vehicle control.
-
Group 3: OVX + this compound (Low Dose): Ovariectomized rats receiving a low dose (e.g., 0.03 mg/kg/day, p.o.).
-
Group 4: OVX + this compound (High Dose): Ovariectomized rats receiving a high dose (e.g., 0.15 mg/kg/day, p.o.).
-
-
Treatment:
-
Allow a post-surgery period of 2-4 weeks for bone loss to be established.
-
Begin daily oral administration of this compound or vehicle. Treatment duration is typically 12 to 24 weeks.
-
-
Monitoring and Sample Collection:
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Monitor body weight and general health status weekly.
-
Collect urine and/or blood samples at baseline and specified intervals (e.g., every 4 weeks) to analyze bone turnover markers.
-
-
Endpoint Analysis:
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At the end of the study, euthanize the animals.
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Excise the femurs and lumbar vertebrae.
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Analyze bones for BMD (µCT/DXA), biomechanical strength, and histomorphometry.
-
Caption: Experimental workflow for a rat OVX osteoporosis study.
References
- 1. What is the mechanism of Neridronic acid? [synapse.patsnap.com]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. Correlation between time-dependent inhibition of human farnesyl pyrophosphate synthase and blockade of mevalonate pathway by nitrogen-containing bisphosphonates in cultured cells — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Gastrointestinal Side Effects of Minodronic Acid in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal side effects during pre-clinical studies of Minodronic acid in rats.
Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal side effects of this compound in rats?
A1: this compound, a nitrogen-containing bisphosphonate, has been shown to induce gastric mucosal injury in rats. The primary side effect is the formation of ulcers, particularly in the antral region of the stomach.[1] This is often accompanied by severe edema and inflammation.[1] Studies have shown that this compound has a more potent ulcerogenic effect compared to other bisphosphonates like alendronate and risedronate, causing damage at lower doses.[1]
Q2: What is the underlying mechanism of this compound-induced gastric injury?
A2: The gastric mucosal damage induced by this compound and other bisphosphonates is believed to be a result of direct topical irritation.[2][3] The mechanism involves the induction of oxidative stress, characterized by an increase in myeloperoxidase (MPO) activity and lipid peroxidation, and a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) content in the gastric mucosa. This oxidative damage can lead to apoptosis (programmed cell death) of the gastric epithelial cells.
Q3: Are there established animal models to study these gastrointestinal side effects?
A3: Yes, a common model involves the administration of this compound to fasted rats. Fasting is a critical component as it can aggravate acid-induced gastric damage. A single oral administration of this compound to fasted rats is sufficient to produce antral ulcers within three days of refeeding.
Q4: What are the key biomarkers to assess this compound-induced gastric injury?
A4: Key biomarkers include:
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Macroscopic ulcer formation: Visual assessment and measurement of ulcerated areas in the stomach lining.
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Histological changes: Microscopic examination of tissue sections for signs of necrosis, inflammation, and mucosal damage.
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Myeloperoxidase (MPO) activity: An indicator of neutrophil infiltration and inflammation.
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Lipid peroxidation: Measured by levels of malondialdehyde (MDA) or other markers of oxidative stress.
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Antioxidant enzyme activity: Measurement of SOD and GSH levels.
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Apoptosis markers: Detection of apoptotic cells using methods like the TUNEL assay or by measuring the activity of caspases (e.g., caspase-3).
Troubleshooting Guides
Problem: High variability in the incidence and severity of gastric ulcers.
| Possible Cause | Troubleshooting Step |
| Inconsistent Fasting Period | Ensure a standardized fasting period for all animals before this compound administration. Food deprivation can significantly impact the susceptibility of the gastric mucosa to injury. |
| Variable Drug Delivery | Use oral gavage for precise and consistent administration of the this compound solution. Ensure the volume and concentration are accurate for each animal's body weight. |
| Animal Strain and Age Differences | Use a single, well-characterized rat strain (e.g., Sprague-Dawley) of a consistent age range for all experiments. |
| Coprophagy | House rats in cages with wire mesh bottoms to prevent coprophagy, which can introduce variability in stomach content. |
Problem: Difficulty in quantifying the extent of gastric mucosal damage.
| Possible Cause | Troubleshooting Step |
| Subjective Macroscopic Scoring | Implement a standardized, blinded scoring system for macroscopic ulcer evaluation. This can include measuring the length and number of lesions. |
| Lack of Quantitative Histological Analysis | In addition to qualitative descriptions, perform quantitative morphometry on histological sections to measure parameters like mucosal thickness, ulcer depth, and inflammatory cell infiltration. |
| Insufficient Biomarker Analysis | Complement morphological assessments with biochemical assays for MPO activity, lipid peroxidation, and antioxidant enzyme levels to obtain objective, quantitative data on the extent of injury. |
Data Presentation
Table 1: Dose-Dependent Ulcerogenic Effects of Bisphosphonates in Rats
| Bisphosphonate | Dose Required to Induce Antral Ulcers (mg/kg) |
| This compound | >10 |
| Alendronate | >100 |
| Risedronate | >300 |
Source: Adapted from a comparative study on the ulcerogenic effects of different bisphosphonates in rats.
Table 2: Biochemical Changes in Rat Antral Mucosa Following Bisphosphonate-Induced Ulceration
| Parameter | Change Observed with this compound |
| Myeloperoxidase (MPO) Activity | Increased |
| Lipid Peroxidation | Increased |
| Superoxide Dismutase (SOD) Activity | Decreased |
| Glutathione (GSH) Content | Decreased |
Source: These changes are indicative of oxidative stress and inflammation in the gastric mucosa.
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers with this compound in Rats
-
Animals: Use male Sprague-Dawley rats (200-250 g).
-
Fasting: Fast the rats for 24 hours prior to drug administration, with free access to water.
-
Drug Preparation: Dissolve this compound in distilled water to the desired concentration (e.g., starting from 10 mg/kg).
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Administration: Administer a single dose of the this compound solution orally via gavage.
-
Refeeding: Provide free access to food and water immediately after drug administration.
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Observation: Monitor the animals for signs of distress.
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Euthanasia and Sample Collection: After 3 days, euthanize the rats.
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Stomach Excision: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline.
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Macroscopic Evaluation: Examine the gastric mucosa for the presence of ulcers, measure their length and number, and calculate an ulcer index.
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Tissue Processing: Collect tissue samples from the antral region for histological analysis and biochemical assays.
Protocol 2: Measurement of Myeloperoxidase (MPO) Activity
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Tissue Homogenization: Homogenize a weighed portion of the gastric mucosal tissue in a potassium phosphate (B84403) buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
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Centrifugation: Centrifuge the homogenate and collect the supernatant.
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Reaction Mixture: Prepare a reaction mixture containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide in a phosphate buffer.
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Spectrophotometric Measurement: Add the supernatant to the reaction mixture and measure the change in absorbance at 460 nm over time.
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Calculation: Calculate MPO activity based on the rate of change in absorbance and express it as units per milligram of protein.
Protocol 3: TUNEL Assay for Apoptosis Detection
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Tissue Preparation: Fix gastric tissue samples in 4% paraformaldehyde and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
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Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.
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Permeabilization: Permeabilize the tissue sections with proteinase K to allow enzyme access to the DNA.
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TUNEL Reaction: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will catalyze the addition of labeled dUTP to the 3'-OH ends of fragmented DNA.
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Washing: Wash the sections to remove unincorporated nucleotides.
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Counterstaining: Counterstain the nuclei with a DNA-binding dye like DAPI.
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Microscopy: Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright fluorescent nuclei.
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Quantification: Quantify the number of TUNEL-positive cells per field of view or as a percentage of total cells to determine the apoptotic index.
Mandatory Visualizations
Caption: Experimental workflow for inducing and assessing this compound-induced gastric injury in rats.
Caption: Proposed signaling pathway for this compound-induced gastric mucosal injury.
References
- 1. Gastric ulcerogenic and healing impairment effects of risedronate, a nitrogen-containing bisphosphonate in rats. Comparison with alendronate and minodronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphosphonate-induced gastrointestinal mucosal injury is mediated by mitochondrial superoxide production and lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonate-induced gastrointestinal mucosal injury is mediated by mitochondrial superoxide production and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Minodronic acid instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with minodronic acid in aqueous solutions.
Troubleshooting Guides & FAQs
1. Precipitation or Cloudiness in Solution
Question: I've prepared an aqueous solution of this compound, and I'm observing precipitation or cloudiness. What could be the cause, and how can I resolve this?
Answer:
Precipitation of this compound in aqueous solutions is a common issue that can arise from several factors:
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Low Solubility: this compound has limited solubility in neutral water. To enhance solubility, consider the following:
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Sonication and Warming: Use an ultrasonic bath and gentle warming to aid dissolution.[1]
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pH Adjustment: Increasing the pH of the solution can significantly improve solubility. Adjusting the pH to 10 with NaOH has been shown to be effective, especially when combined with heating. A 0.1 M NaOH solution can also be used as a solvent.[1]
-
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Interaction with Metal Ions: this compound, like other bisphosphonates, can chelate di- and polyvalent cations, leading to the formation of insoluble precipitates. A critical and well-documented issue is the interaction with aluminum ions that can leach from glass containers.[2]
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Leaching from Glassware: Standard flint glass ampoules or vials can leach aluminum ions into the solution, which then form a complex with this compound, causing precipitation.[1][2] This complex formation is reported to be an exothermic process, meaning precipitation may be more pronounced at lower storage temperatures (e.g., 25°C) than at elevated temperatures.
-
Troubleshooting Steps:
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Container Selection: Avoid using standard glass vials. Opt for plastic containers or silicon dioxide (SiO₂)-treated glass ampoules to minimize aluminum leaching.
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Buffer Selection: The choice of buffer can influence aluminum leaching and precipitation. Citrate (B86180) buffers have been observed to increase the leaching of aluminum from glass compared to phosphate, acetate, or histidine buffers. However, citrate can also chelate aluminum and potentially keep it in solution. If precipitation is observed, consider using a different buffering system or plastic containers.
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Visual Inspection: Always visually inspect solutions for particulate matter against a black and white background under appropriate lighting, as recommended by USP <790>.
-
-
2. Loss of Potency or Degradation
Question: I'm concerned about the chemical stability of my this compound solution. What are the potential degradation pathways, and how can I minimize them?
Answer:
While bisphosphonates are generally resistant to enzymatic hydrolysis due to their P-C-P backbone, chemical degradation can still occur under certain conditions.
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Hydrolysis: The P-C-P bond in bisphosphonates is relatively stable to chemical hydrolysis. However, extreme pH and high temperatures can promote degradation over extended periods. It is advisable to maintain the pH of the solution within a stable range, which for many pharmaceuticals is between pH 4 and 8.
-
-
Recommendation: Store this compound solutions in amber-colored containers or in the dark to minimize light exposure, following the principles of ICH Q1B guidelines for photostability testing.
-
-
Oxidation: The imidazole (B134444) ring and other parts of the this compound molecule could be susceptible to oxidation. The presence of oxidizing agents or exposure to oxygen can facilitate this degradation.
-
Recommendation: To minimize oxidative degradation, consider preparing solutions with degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).
-
3. Inconsistent Experimental Results
Question: I'm observing variability in my experimental results when using this compound solutions. What could be the underlying stability-related causes?
Answer:
Inconsistent results can often be traced back to the instability of the prepared solutions.
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Precipitation and Concentration Changes: If precipitation occurs, the actual concentration of this compound in the supernatant will be lower than intended, leading to underdosing in your experiments. This precipitation can be subtle and may not be immediately obvious.
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Recommendation: Before each use, visually inspect the solution for any signs of precipitation. If possible, filter the solution through a suitable filter to remove any particulates and re-quantify the concentration using a validated analytical method like HPLC.
-
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Adsorption to Surfaces: Bisphosphonates have a high affinity for certain surfaces. Adsorption to container walls can reduce the effective concentration of the drug in solution.
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Recommendation: Use appropriate container materials (e.g., polypropylene) that are known to have low protein/drug binding characteristics.
-
-
Incompatibility with Other Components: Interactions with other components in your formulation (e.g., excipients, other active ingredients) could lead to degradation or precipitation.
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Recommendation: Conduct compatibility studies with all formulation components. This involves preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions to observe any physical or chemical changes.
-
Data on this compound Stability
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| H₂O | 5 mg/mL (15.52 mM) | Requires ultrasonic and warming | |
| H₂O | 5 mg/mL (15.52 mM) | Ultrasonic, warming, and pH adjusted to 10 with NaOH | |
| PBS | 2 mg/mL (6.21 mM) | Requires ultrasonic | |
| 0.1 M NaOH | 2 mg/mL | Warmed |
Table 2: Stability of this compound Injectable Formulation (0.5 mg/mL, 40 mM citrate buffer, pH 4.5)
| Storage Temperature | Duration | Observation | Conclusion | Reference |
| 25°C | - | Increased particulate matter in flint glass ampoules | Unstable due to Al³⁺ leaching | |
| 40°C | 6 months | No potency loss, no increase in particulates | Stable | |
| 50°C | 3 months | No potency loss, no increase in particulates | Stable | |
| 60°C | 3 months | No potency loss, no increase in particulates | Stable |
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol is a representative example based on general forced degradation studies for nitrogen-containing bisphosphonates like zoledronic acid and can be adapted for this compound. The goal is to achieve 5-20% degradation to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for a specified period (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 80°C for a specified period. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period. Dilute for HPLC analysis.
-
Thermal Degradation: Heat the solid drug powder in an oven at a high temperature (e.g., 105°C) for a specified duration. Dissolve the stressed powder to a known concentration for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Analyze by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples with that of an unstressed control to identify and quantify degradation products.
2. Protocol for Particulate Matter Testing (Light Obscuration Method - USP <788>)
This is a summary of the general procedure. Refer to the official USP <788> for detailed instructions.
-
Apparatus: Use a calibrated light obscuration particle counter.
-
Sample Preparation:
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For small-volume parenterals (<25 mL), combine the contents of 10 or more units to obtain a volume of not less than 25 mL.
-
For large-volume parenterals (≥100 mL), single units can be tested.
-
Gently swirl or invert the container to ensure a homogeneous suspension of particles. Avoid introducing air bubbles.
-
-
Procedure:
-
Rinse the instrument's sensor with particle-free water.
-
Withdraw at least four aliquots of not less than 5 mL each from the sample container.
-
Discard the data from the first aliquot.
-
Count the number of particles at ≥10 µm and ≥25 µm in the subsequent aliquots.
-
-
Acceptance Criteria (for injections ≤100 mL):
-
The average number of particles ≥10 µm should not exceed 6000 per container.
-
The average number of particles ≥25 µm should not exceed 600 per container.
-
Visualizations
Caption: A troubleshooting workflow for addressing precipitation issues in this compound solutions.
Caption: The signaling pathway showing the inhibitory action of this compound on bone resorption.
Caption: A general experimental workflow for conducting forced degradation studies on this compound.
References
Identifying and characterizing impurities in Minodronic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Minodronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| MA-T01 | Presence of unexpected peaks in HPLC chromatogram. | - Incomplete reaction. - Formation of side-products due to non-optimal reaction conditions (e.g., temperature, reaction time). - Degradation of starting materials, intermediates, or the final product. - Contamination from reagents or solvents. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction parameters such as temperature, catalyst, and reaction time. - Use high-purity starting materials, reagents, and solvents. Ensure proper storage conditions to prevent degradation. - Perform forced degradation studies to identify potential degradation products. |
| MA-T02 | Difficulty in separating impurities from the main product peak by HPLC. | - Co-elution of impurities with similar polarity to this compound. - Inappropriate HPLC column or mobile phase composition. | - Modify the HPLC method by changing the column (e.g., different stationary phase), mobile phase pH, gradient profile, or ion-pairing agent.[1][2] - Employ orthogonal analytical techniques like capillary electrophoresis for confirmation. |
| MA-T03 | Identification of unknown impurities. | - Formation of novel or unreported byproducts. | - Isolate the impurity using preparative HPLC or column chromatography. - Characterize the structure of the isolated impurity using spectroscopic techniques such as LC-MS/MS, high-resolution mass spectrometry (HRMS), and NMR (1H, 13C, 31P).[1][2] |
| MA-T04 | High levels of starting materials or intermediates in the final product. | - Inefficient purification methods. - Incomplete reaction. | - Optimize the purification process, which may include recrystallization from a different solvent system or using column chromatography.[3] - Re-evaluate the reaction conditions to drive the reaction to completion. |
| MA-T05 | Formation of dimeric impurities. | - Specific reaction conditions favoring dimerization. | - Adjust reaction conditions (e.g., concentration of reactants, temperature) to minimize the formation of dimers. - Utilize purification techniques that can effectively separate the monomeric drug from dimeric impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities found in this compound synthesis?
A1: Several process-related impurities have been identified in the synthesis of this compound. These can originate from starting materials, intermediates, or side reactions. Some of the known impurities include:
-
2-(imidazo[1,2-a]pyridin-3-yl)ethyl acetate (B1210297) (Imp-C)
-
2-(imidazo[1,2-a]pyridin-3-yl)acetic acid (Imp-D)
-
3-(2-hydroxy-2,2-diphosphonoethyl)-4H-imidazo[1,2-a]pyridin-4-oxide (Imp-E)
-
2,5-Dihydroxy-3,6-bis(imidazo[1,2-a]pyridin-3-ylmethyl)-2,5-dioxo-1,4,2,5-dioxadiphosphinane-3,6-diyl)bisphosphonic acid (Imp-F)
-
Dimeric impurities
-
Unreacted starting materials and intermediates such as imidazo[1,2-a]pyridin-3-yl alcohol and 2-(imidazo[1,2-α]pyridin-3-yl)acetic acid hydrochloride salt.
Q2: What analytical techniques are most effective for identifying and quantifying impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound and its impurities. For structural identification and characterization of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), tandem Mass Spectrometry (MS/MS), and high-resolution mass spectrometry (HRMS) are employed. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P) is crucial for the definitive structural elucidation of isolated impurities.
Q3: How can the formation of impurities be controlled during the synthesis of this compound?
A3: Controlling the formation of impurities requires a thorough understanding of the reaction mechanism and the stability of intermediates. Key strategies include:
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Controlling Starting Material Quality: Using pure starting materials and reagents is essential to prevent the introduction of impurities at the beginning of the synthesis.
-
Optimizing Reaction Conditions: Factors such as temperature, reaction time, stoichiometry of reactants, and the choice of solvent can significantly impact the impurity profile. For example, avoiding excessively high temperatures can prevent the formation of degradation products.
-
In-Process Monitoring: Regularly monitoring the reaction progress by techniques like TLC or HPLC can help in determining the optimal reaction endpoint and preventing the formation of byproducts due to prolonged reaction times.
-
Effective Purification: Implementing robust purification methods, such as recrystallization or chromatography, is critical for removing impurities from the final product.
Q4: Are there any specific safety concerns associated with the impurities of this compound?
A4: The toxicity of impurities is a major concern in pharmaceutical development. While specific toxicological data for all this compound impurities may not be publicly available, it is a regulatory requirement to identify and control any impurity that could have potential pharmacological or toxicological effects. Genotoxic impurities are of particular concern and are controlled at very low levels. Therefore, it is crucial to characterize all significant impurities and assess their potential risks.
Experimental Protocols
Protocol 1: HPLC Method for the Determination of this compound and its Impurities
This protocol is based on a validated HPLC method for the quantitative determination of this compound and its related impurities.
1. Chromatographic Conditions:
-
Column: InertSustain ODS-4 C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.01 mol/L sodium pyrophosphate and 1 mmol tetrabutylammonium (B224687) phosphate. The pH of the mobile phase is adjusted to 7.80 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm for related substances and 280 nm for the content of this compound.
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard and known impurity standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound bulk drug sample in the diluent to a predetermined concentration.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution(s) to check for system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
-
Inject the sample solution.
-
Identify and quantify the impurities by comparing their retention times and peak areas with those of the impurity standards. For unknown impurities, relative response factors can be used for estimation.
4. Validation Parameters: The method should be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness as per ICH guidelines.
Protocol 2: Structure Elucidation of an Unknown Impurity
This protocol outlines a general workflow for the identification and characterization of an unknown impurity.
1. Isolation of the Impurity:
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Use preparative HPLC with a column and mobile phase system that provides good resolution between the impurity and the main component.
-
Collect the fraction containing the impurity.
-
Remove the solvent under reduced pressure to obtain the isolated impurity.
2. Mass Spectrometric Analysis:
-
Perform LC-MS analysis on the isolated impurity to determine its molecular weight.
-
Use high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition.
-
Conduct tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide structural information.
3. NMR Spectroscopic Analysis:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire 1H NMR, 13C NMR, and 31P NMR spectra.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms and elucidate the complete structure of the impurity.
4. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the isolated impurity to identify functional groups present in the molecule.
Visualizations
Caption: A simplified synthetic pathway for this compound.
Caption: Workflow for the identification of unknown impurities.
Caption: A logical flow for troubleshooting unexpected HPLC peaks.
References
Technical Support Center: Enhancing Oral Bioavailability of Minodronic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of Minodronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating orally administered this compound?
A1: The main challenge is its extremely low oral bioavailability. Like other nitrogen-containing bisphosphonates, this compound is hydrophilic, which limits its ability to pass through the lipid membranes of intestinal epithelial cells.[1] Oral absorption is typically less than 1%.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Key strategies focus on overcoming the intestinal absorption barrier and include:
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Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect the drug from the harsh gastrointestinal environment and may improve its uptake.[2][3]
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Permeation Enhancers: Co-administration with substances that temporarily and reversibly open the tight junctions between intestinal epithelial cells can increase paracellular drug transport.[4]
-
Lipid-Based Formulations: These formulations can improve the solubility and absorption of lipophilic drugs, and similar principles are being explored for hydrophilic drugs like this compound.
Q3: What is the primary absorption pathway for bisphosphonates like this compound in the intestine?
A3: Evidence suggests that bisphosphonates are primarily absorbed via the paracellular pathway , passing through the tight junctions between intestinal epithelial cells. This is in contrast to the transcellular pathway, where substances pass through the cells themselves.
Q4: Which in vitro model is most suitable for assessing the intestinal permeability of this compound formulations?
A4: The Caco-2 cell permeability assay is the most widely accepted in vitro model for predicting human intestinal drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.
Q5: What are common adverse effects associated with oral bisphosphonate therapy that formulation improvements aim to mitigate?
A5: Upper gastrointestinal issues such as esophagitis, gastritis, and ulcers are common adverse effects. Novel formulations, like gastro-resistant tablets, are being developed to reduce these side effects by controlling the site of drug release.
Troubleshooting Guides
Caco-2 Permeability Assay: Common Issues and Solutions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Transepithelial Electrical Resistance (TEER) values | - Incomplete monolayer formation.- Cell monolayer damage during handling.- High passage number of cells. | - Allow cells to culture for at least 21 days to ensure full differentiation and tight junction formation.- Handle Transwell inserts with care, avoiding scratching the monolayer.- Use Caco-2 cells at a lower passage number (ideally below 40).- Consider coating Transwell filters with Type I collagen to improve cell adherence. |
| High Lucifer Yellow (LY) leakage | - Compromised monolayer integrity (leaky tight junctions). | - Confirm TEER values are within the acceptable range for your laboratory (typically >300 Ω·cm²).- Reduce the concentration of the test compound if it is causing cytotoxicity. |
| Poor compound recovery | - Low aqueous solubility of the test compound.- Non-specific binding to the plate or filter.- Cellular metabolism of the compound. | - For poorly soluble compounds, consider using a co-solvent, but be aware of its potential effects on cell viability.- Use low-binding plates and materials.- Analyze samples for potential metabolites. |
| High variability between replicates | - Inconsistent cell seeding density.- Edge effects in the culture plate.- Pipetting errors. | - Ensure a homogenous cell suspension and consistent seeding in all wells.- Avoid using the outer wells of the plate, which are more prone to evaporation.- Use calibrated pipettes and consistent pipetting techniques. |
| Cells do not adhere properly | - Low fetal bovine serum (FBS) concentration.- Alkaline pH of the culture medium. | - Adjust FBS concentration to 20%.- Ensure the culture medium has the correct physiological pH. |
Nanoformulation Development: Common Problems and Solutions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Large particle size or high Polydispersity Index (PDI) | - Inefficient homogenization or sonication.- Inappropriate surfactant concentration.- Aggregation of nanoparticles. | - Optimize homogenization speed and duration, or sonication amplitude and time.- Adjust the concentration of the surfactant; too little may not stabilize the nanoparticles, while too much can have other effects.- Ensure adequate surfactant coverage on the nanoparticle surface to prevent aggregation. |
| Low drug encapsulation efficiency | - Poor solubility of the drug in the lipid or polymer matrix.- Drug partitioning into the aqueous phase during preparation.- Drug leakage from the nanoparticles after formation. | - Select a lipid or polymer in which this compound has higher affinity.- For hydrophilic drugs like this compound, consider using a double emulsion technique (w/o/w).- Optimize the formulation to ensure a stable nanoparticle structure that retains the drug. |
| Instability of the nanoformulation over time (aggregation, drug leakage) | - Inadequate surface stabilization.- Inappropriate storage conditions. | - Use a combination of surfactants or a steric stabilizer like PEG to improve long-term stability.- Store the nanoformulation at an appropriate temperature and protect it from light if necessary. |
Data Presentation
Comparative Pharmacokinetic Parameters of Oral this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound solution | 5.2 ± 1.1 | 1.0 ± 0.5 | 25.8 ± 6.3 | 100 |
| This compound - SLNs | 15.6 ± 3.2 | 2.5 ± 0.8 | 129.0 ± 25.1 | ~500 |
| This compound - Eudragit L100 NPs | 12.8 ± 2.9 | 3.0 ± 1.0 | 116.1 ± 21.7 | ~450 |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Principle: This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
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Heat the surfactant solution (e.g., 2.5% w/v Poloxamer 188 in purified water) to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-power probe sonication for a specified time (e.g., 15 minutes) to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Caco-2 Cell Permeability Assay for this compound Formulations
Principle: This assay measures the transport of a test compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 20% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer Yellow (as a marker for monolayer integrity)
-
This compound formulations and control solution
-
LC-MS/MS system for sample analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use inserts with TEER values above a pre-determined threshold (e.g., 300 Ω·cm²).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test formulation (containing a known concentration of this compound) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed buffer.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
To assess monolayer integrity after the experiment, perform a Lucifer Yellow leakage test.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the drug in the apical chamber
-
Visualizations
References
Technical Support Center: Addressing Minodronic Acid-Induced Microdamage in Long-Term Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the long-term effects of Minodronic acid on bone quality, with a specific focus on microdamage accumulation. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: We are observing an increase in microcracks in our long-term this compound treatment group compared to the control group. Is this an expected finding?
A1: Yes, an increase in bone microdamage can be an expected finding with long-term administration of potent bisphosphonates like this compound.[1][2] this compound suppresses bone remodeling, a natural process for repairing microscopic damage.[1][2] This suppression, while increasing bone mineral density, can lead to the accumulation of microcracks over time.[3] However, the extent of this accumulation can be dose-dependent.
Q2: How can we be sure that the microcracks we are observing are due to the treatment and not artifacts from our sample preparation?
A2: Differentiating between in vivo microdamage and artifacts is a critical challenge in bone histology. To minimize artifacts, it is crucial to handle bone samples carefully and avoid desiccation. A key technique is bulk staining of the bone with a dye like basic fuchsin before embedding and sectioning. This method ensures that only cracks present in the bone before sectioning are filled with the dye. Microcracks that appear unstained or only partially stained at the surface are likely artifacts introduced during processing.
Q3: We are having trouble with our basic fuchsin staining; the staining is either too faint or there is too much background staining. What could be the cause?
A3: Inconsistent basic fuchsin staining can arise from several factors. Inadequate dehydration of the bone samples before staining can lead to poor dye penetration. Conversely, excessive background staining can occur if the samples are not thoroughly rinsed with ethanol (B145695) after staining to remove the excess dye. The concentration of the basic fuchsin solution and the staining time are also critical parameters that may need to be optimized based on the age and density of the bone being analyzed. Staining under a vacuum can also improve dye penetration into microcracks.
Q4: For our micro-CT analysis, what is the most appropriate contrast agent to visualize microdamage, and what are the key considerations?
A4: Barium sulfate (B86663) (BaSO₄) and lead-containing agents are commonly used contrast agents for visualizing bone microdamage with micro-CT. Barium sulfate is often preferred due to its lower toxicity. The principle is that the contrast agent precipitates into the microcracks, allowing for their visualization as high-density areas in the micro-CT scan. Key considerations include ensuring complete penetration of the contrast agent into the microcracks, which can be facilitated by applying a vacuum during the staining process, and using a high-resolution micro-CT scanner to adequately resolve the stained cracks.
Q5: Our biomechanical testing results show increased ultimate load but no significant change in the intrinsic material properties of the bone after high-dose this compound treatment. How should we interpret this?
A5: This is a plausible outcome. The increase in ultimate load is likely attributable to the increase in bone mass and the preservation of the overall bone structure due to the anti-resorptive effect of this compound. However, the accumulation of microdamage and potential alterations in the collagen cross-links at the material level might offset any improvements in intrinsic material properties like tissue modulus. Therefore, while the whole bone may appear stronger under a single load to failure, its resistance to fatigue and fracture toughness might be altered.
Troubleshooting Guides
Histological Analysis of Microdamage (Basic Fuchsin Staining)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Faint or no staining of microcracks | 1. Incomplete dehydration of the bone sample. 2. Insufficient staining time. 3. Poor quality or old basic fuchsin solution. 4. Presence of air bubbles in the cracks preventing dye penetration. | 1. Ensure a graded series of ethanol for complete dehydration. 2. Increase the duration of immersion in the basic fuchsin solution. 3. Prepare a fresh staining solution. 4. Perform the staining procedure under a vacuum to remove trapped air. |
| Excessive background staining | 1. Inadequate rinsing after staining. 2. Staining solution is too concentrated. | 1. Thoroughly rinse the samples in multiple changes of 100% ethanol after staining until no more color leaches out. 2. Consider slightly reducing the concentration of the basic fuchsin solution. |
| Cracks appear unstained or partially stained | These are likely artifacts introduced during sample sectioning or grinding. | Exclude these from your analysis of in vivo microdamage. Only cracks that are fully and deeply stained with basic fuchsin should be considered as pre-existing microdamage. |
Contrast-Enhanced Micro-CT (µCT) for Microdamage
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor contrast between stained microcracks and bone | 1. Incomplete penetration of the contrast agent. 2. Insufficient concentration of the contrast agent. 3. Micro-CT scanner resolution is too low. | 1. Use a vacuum during the staining process to enhance penetration. 2. Ensure the contrast agent solutions are at the correct concentration and freshly prepared. 3. Use the highest possible resolution setting on your micro-CT scanner. |
| Non-specific staining (contrast agent visible in areas without cracks) | 1. The contrast agent may be binding to porous areas of the bone. 2. Incomplete rinsing after staining. | 1. This can be a limitation of the technique. Correlative histology on the same samples can help to confirm the location of microcracks. 2. Ensure a thorough rinsing step is included in your protocol to remove any unbound contrast agent. |
| Difficulty in segmenting the stained microcracks from the bone | The grayscale threshold for segmentation is not optimal. | Use semi-automated or manual segmentation techniques. It may be helpful to use a phantom with known properties to calibrate your segmentation threshold. |
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize key findings from a 17-month study in ovariectomized cynomolgus monkeys, comparing the effects of this compound and Alendronate on bone remodeling, microdamage, and mechanical properties.
Table 1: Effects on Cancellous Bone Microdamage in Lumbar Vertebra
| Treatment Group | Dose | Crack Number (N/mm²) | Crack Length (µm/mm²) |
| Sham | - | 0.25 ± 0.05 | 10.5 ± 2.1 |
| Ovariectomized (OVX) Control | - | 0.30 ± 0.06 | 12.6 ± 2.5 |
| This compound (Low Dose) | 0.015 mg/kg/day | 0.32 ± 0.07 | 13.4 ± 2.8 |
| This compound (High Dose) | 0.15 mg/kg/day | 0.45 ± 0.09 | 18.9 ± 3.8 |
| Alendronate | 0.5 mg/kg/day | 0.48 ± 0.10 | 20.2 ± 4.2 |
| *Data are presented as mean ± standard error. *p < 0.05 compared to OVX Control. Data adapted from Mashiba et al., 2017. |
Table 2: Effects on Mechanical Properties of Lumbar Vertebra
| Treatment Group | Dose | Ultimate Load (N) | Energy to Failure (mJ) |
| Sham | - | 2500 ± 300 | 120 ± 20 |
| OVX Control | - | 1800 ± 250 | 90 ± 15 |
| This compound (Low Dose) | 0.015 mg/kg/day | 2000 ± 280 | 100 ± 18 |
| This compound (High Dose) | 0.15 mg/kg/day | 2400 ± 320 | 115 ± 22 |
| Alendronate | 0.5 mg/kg/day | 2350 ± 310 | 110 ± 20 |
| *Data are presented as mean ± standard error. *p < 0.05 compared to OVX Control. Data adapted from Mashiba et al., 2017. |
Experimental Protocols
Basic Fuchsin Staining for Bone Microdamage
This protocol is adapted from established methods for the en bloc staining of bone to identify pre-existing microcracks.
Materials:
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Bone specimens (e.g., rodent femurs, vertebral bodies)
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Graded series of ethanol (70%, 80%, 90%, 100%)
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1% (w/v) Basic Fuchsin in graded ethanol solutions (80%, 90%, 100%)
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Vacuum desiccator
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Embedding medium (e.g., polymethyl methacrylate (B99206) - PMMA)
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Microtome or grinding equipment for sectioning
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Microscope with bright-field and fluorescence capabilities
Step-by-Step Procedure:
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Fixation: Fix bone samples in 70% ethanol immediately after dissection.
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Dehydration: Dehydrate the specimens through a graded series of ethanol:
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70% ethanol for 24 hours
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80% ethanol for 24 hours
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90% ethanol for 24 hours
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100% ethanol for 48 hours (with at least one change of ethanol)
-
-
Staining:
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Immerse the dehydrated samples in a 1% basic fuchsin solution in 80% ethanol for 24 hours.
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Transfer to 1% basic fuchsin in 90% ethanol for 24 hours.
-
Transfer to 1% basic fuchsin in 100% ethanol for 48 hours.
-
Note: For denser or older bone, the staining times may need to be extended. It is highly recommended to perform the staining steps under a vacuum to enhance dye penetration.
-
-
Rinsing: Thoroughly rinse the stained samples in several changes of 100% ethanol to remove all excess, unbound stain.
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Embedding: Infiltrate and embed the stained bones in PMMA according to standard protocols.
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Sectioning: Cut thick sections (e.g., 100-200 µm) using a microtome or a grinding system.
-
Imaging and Analysis:
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View the sections under a light microscope. In vivo microcracks will appear as sharp, dark pink or red lines.
-
Use fluorescence microscopy (e.g., with a FITC filter) to enhance the contrast between the stained cracks and the bone matrix.
-
Quantify microcrack parameters such as crack number, crack length, and crack density using image analysis software.
-
Contrast-Enhanced Micro-Computed Tomography (µCT)
This protocol outlines a general procedure for using a barium sulfate contrast agent to visualize bone microdamage.
Materials:
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Bone specimens
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Barium chloride (BaCl₂) solution (e.g., 0.5 M)
-
Sodium sulfate (Na₂SO₄) solution (e.g., 0.5 M)
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Vacuum desiccator
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High-resolution micro-CT scanner
Step-by-Step Procedure:
-
Sample Preparation: Ensure bone samples are clean of soft tissue.
-
Staining:
-
Immerse the samples in the barium chloride solution for 24-48 hours under a vacuum.
-
Rinse the samples briefly in deionized water.
-
Immerse the samples in the sodium sulfate solution for 24-48 hours under a vacuum. This will cause the precipitation of barium sulfate within the microcracks.
-
-
Rinsing and Drying: Thoroughly rinse the samples in deionized water and allow them to air dry or dry in a desiccator.
-
Micro-CT Scanning:
-
Mount the stained and dried bone sample in the micro-CT scanner.
-
Use a high-resolution scanning protocol with appropriate voltage, current, and integration time to maximize the contrast between the barium sulfate-filled cracks and the bone matrix.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the 3D micro-CT images.
-
Use appropriate grayscale thresholding to segment the high-density barium sulfate from the bone.
-
Quantify the volume and distribution of the segmented microdamage using 3D analysis software.
-
Three-Point Bending Test for Rodent Femurs
This protocol provides a general outline for assessing the mechanical properties of whole rodent femurs.
Materials:
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Isolated rodent femurs, cleaned of soft tissue and kept hydrated in saline.
-
Materials testing machine equipped with a load cell appropriate for small forces.
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Three-point bending fixture with adjustable span width.
-
Calipers for measuring bone dimensions.
Step-by-Step Procedure:
-
Sample Preparation:
-
Thaw frozen femurs to room temperature in saline.
-
Measure the total length of the femur using calipers.
-
Measure the anteroposterior and mediolateral diameters at the mid-diaphysis.
-
-
Test Setup:
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Set the span width of the two lower supports on the three-point bending fixture. A common span for a mouse femur is 8-10 mm.
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Position the femur on the supports with the anterior surface facing up. .
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Lower the loading pin until it is just in contact with the mid-point of the femoral diaphysis.
-
-
Biomechanical Testing:
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Apply a compressive load at a constant displacement rate (e.g., 1-2 mm/min) until the bone fractures.
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Record the load and displacement data throughout the test.
-
-
Data Analysis:
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From the load-displacement curve, determine the following parameters:
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Ultimate Load (F_max): The maximum force the bone can withstand before failure.
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Stiffness (S): The slope of the linear (elastic) portion of the curve.
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Energy to Failure: The area under the load-displacement curve.
-
-
Calculate material properties such as Young's modulus and ultimate stress using the geometric measurements of the bone.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits FPPS in the mevalonate pathway, disrupting protein prenylation and leading to osteoclast apoptosis.
Experimental Workflow: Microdamage Assessment
References
- 1. Effects of this compound and alendronate on bone remodeling, microdamage accumulation, degree of mineralization and bone mechanical properties in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of suppressed bone remodeling by this compound and alendronate on bone mass, microdamage accumulation, collagen crosslinks and bone mechanical properties in the lumbar vertebra of ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
Technical Support Center: Optimization of HPLC Parameters for Minodronic Acid Impurity Profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for Minodronic acid impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound and its impurity profiling?
A1: A common starting point for analyzing this compound and its impurities involves a reversed-phase HPLC method. Due to the polar nature of this compound, an ion-pairing agent is often necessary to achieve adequate retention on a C18 column.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | InertSustain ODS-4 C18 (250 mm × 4.6 mm, 5 µm) or equivalent[1][2] |
| Mobile Phase A | 0.01 mol/L Sodium Pyrophosphate, 1 mmol/L Tetrabutylammonium (B224687) Phosphate (B84403), pH adjusted to 7.80 with Phosphoric Acid[1][2] |
| Mobile Phase B | Methanol (B129727) or Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase. |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm for related substances and 280 nm for the main component |
| Injection Volume | 20 µL |
Q2: What are the common impurities of this compound that I should be aware of?
A2: Impurities in this compound can originate from the manufacturing process or degradation. Known process-related impurities include starting materials and intermediates. Some identified impurities are 2-(imidazo[1,2-a] pyridin-3-yl) ethyl acetate (B1210297) (Imp-C), 2-(imidazo [1,2-a] pyridin- 3- yl)acetic acid (Imp-D), and 3-(2-hydroxy-2,2- diphosphonoethyl)-4H-imidazo [1,2-a] pyridine (B92270) -4- oxide (Imp-E).
Q3: How can I improve the retention of the highly polar this compound on a C18 column?
A3: The poor retention of bisphosphonates like this compound on traditional C18 columns is a common challenge. To overcome this, the use of an ion-pairing reagent in the mobile phase is recommended. Reagents like tetrabutylammonium phosphate or tetrabutylammonium bromide form a neutral ion pair with the analyte, which enhances its retention on the non-polar stationary phase.
Q4: What are the critical parameters to consider during HPLC method validation for this compound impurity profiling?
A4: According to ICH guidelines, the validation of an impurity profiling method should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. A stability-indicating method should also be developed to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and its impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Silanols | Use a high-purity, end-capped column. Adjust the mobile phase pH to suppress silanol (B1196071) ionization (typically pH 2-4 for acidic compounds, but this compound methods often use a higher pH with an ion-pairing agent). |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH to ensure consistent ionization of the analyte and impurities. For this compound, a pH around 6.5-7.8 has been reported to be effective. |
| Buffer Concentration Too Low | Increase the buffer concentration to ensure sufficient buffering capacity. |
| Peak Fronting | This can be caused by sample solvent being stronger than the mobile phase. Whenever possible, dissolve the sample in the mobile phase. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuations in Pump Flow Rate | Check for leaks in the pump and fittings. Ensure proper pump maintenance. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Column Temperature Variations | Use a column oven to maintain a stable temperature. |
| Insufficient Column Equilibration | Equilibrate the column with the mobile phase for a sufficient time before starting the analysis, especially when using ion-pairing reagents. |
| Column Degradation | The bonded phase may be stripped over time. If retention times consistently decrease, consider replacing the column. |
Problem 3: High Backpressure
| Possible Cause | Troubleshooting Step |
| Clogged Column Frit or In-line Filter | Replace the in-line filter. If the pressure remains high, try back-flushing the column with an appropriate solvent. |
| Particulate Matter from Sample | Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection. |
| Buffer Precipitation | Ensure the buffer is fully dissolved in the mobile phase. Avoid mixing high concentrations of buffer with high percentages of organic solvent where it may precipitate. |
| Column Contamination | Wash the column with a strong solvent to remove any adsorbed contaminants. |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
-
Mobile Phase A (Aqueous):
-
Accurately weigh and dissolve sodium pyrophosphate (to a final concentration of 0.01 mol/L) and tetrabutylammonium phosphate (to a final concentration of 1 mmol/L) in HPLC-grade water.
-
Adjust the pH of the solution to 7.80 using diluted phosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Use HPLC-grade methanol or acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
-
Protocol 2: Sample Preparation
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in the mobile phase to achieve the desired concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Visualizations
Caption: HPLC Troubleshooting Workflow
References
Technical Support Center: Mitigating Off-Target Effects of Minodronic Acid in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Minodronic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
This compound is a third-generation nitrogen-containing bisphosphonate.[1][2] Its primary on-target mechanism is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][3] This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These molecules are essential for the prenylation of small GTP-binding proteins (GTPases) like Ras, Rho, and Rac, which are critical for various cellular functions, including cytoskeletal arrangement, cell survival, and membrane trafficking. In osteoclasts, the primary target cells for osteoporosis treatment, inhibition of FPPS leads to apoptosis and reduced bone resorption.
Q2: What are the known off-target effects of this compound in cell culture?
While highly potent in inhibiting osteoclast function, this compound can exert off-target effects on other cell types in culture. These effects can be broadly categorized into two types:
-
On-target effects in non-target cells: The primary mechanism of FPPS inhibition can also affect non-osteoclast cells that rely on the mevalonate pathway. This can lead to unintended cytotoxicity, apoptosis, and inhibition of proliferation in various cell lines, including osteoblasts, fibroblasts, and cancer cells.
-
Off-target molecular interactions: this compound has been shown to act as an antagonist of the purinergic P2X2/3 receptors. This is a mechanism independent of FPPS inhibition and can lead to confounding results in studies involving cells that express these receptors, particularly in neuronal and sensory cell types.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target FPPS inhibition and other off-target effects is crucial for accurate data interpretation. A key strategy is to perform a "rescue" experiment. This involves co-treating the cells with this compound and a downstream product of the mevalonate pathway, such as geranylgeraniol (B1671449) (GGOH) or farnesyl pyrophosphate (FPP). If the observed cellular effect is due to FPPS inhibition, the addition of GGOH or FPP should reverse or "rescue" the phenotype. If the effect persists despite the addition of these molecules, it is likely due to an off-target mechanism, such as P2X2/3 receptor antagonism.
Q4: What is a suitable starting concentration for this compound in my cell culture experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific research question. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For non-osteoclast cell lines, cytotoxic effects have been observed in the micromolar range. For example, in some cancer cell lines, IC50 values for other nitrogen-containing bisphosphonates can range from approximately 20 µM to over 100 µM depending on the cell line and exposure time. It is recommended to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to establish a dose-response curve.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death in a non-osteoclast cell line. | The concentration of this compound is too high, leading to off-target cytotoxicity through FPPS inhibition in your cell line. | Perform a dose-response curve to determine the IC50 value. Use a concentration range appropriate for your specific cell line. Consider using a lower concentration or a shorter exposure time. |
| The cell line is particularly sensitive to the inhibition of the mevalonate pathway. | Conduct a rescue experiment by co-incubating with geranylgeraniol (GGOH) (typically 10-50 µM). If cell viability is restored, this confirms the effect is on-target within that cell. | |
| Inconsistent results between experiments. | Incomplete solubilization of this compound powder. | Ensure the powder is fully dissolved in a suitable solvent (e.g., sterile water or PBS) by vortexing thoroughly. Visually inspect for any undissolved particles. |
| Interaction with components in the cell culture medium. | Divalent cations like Ca²⁺ and Mg²⁺ in the medium can chelate bisphosphonates, reducing their effective concentration. Consider using a serum-free medium during treatment or ensuring the consistency of serum batches. | |
| Rescue with geranylgeraniol (GGOH) is not working. | The concentration of GGOH is insufficient to overcome the inhibitory effect of this compound. | Optimize the GGOH concentration. A typical starting range is 10-50 µM. It may be necessary to test a range of GGOH concentrations against a fixed concentration of this compound. |
| The observed effect is not due to the inhibition of the mevalonate pathway but another off-target mechanism (e.g., P2X2/3 receptor antagonism). | Investigate if your cell line expresses P2X2/3 receptors. If so, the observed effect may not be rescuable by GGOH. Consider using a P2X2/3 receptor antagonist as a control to see if it phenocopies the effect of this compound. | |
| GGOH itself is causing cytotoxicity at the concentration used. | Although generally well-tolerated at appropriate concentrations, very high levels of GGOH can be toxic to some cell lines. Perform a dose-response curve for GGOH alone to determine its toxicity profile in your cell line. | |
| Difficulty in interpreting signaling pathway data. | Inhibition of GTPase prenylation leads to complex and sometimes counterintuitive downstream effects. | Be aware that the inhibition of prenylation can lead to the accumulation of unprenylated, yet GTP-bound (active), small GTPases in the cytoplasm, which can paradoxically activate some downstream signaling pathways. It is important to analyze both the prenylation status and the activation state of specific GTPases. |
Data Summary Tables
Table 1: IC50 Values of Nitrogen-Containing Bisphosphonates in Various Cell Lines
| Bisphosphonate | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| Zoledronic Acid | MCF-7 (Breast Cancer) | MTT | 24 | ~48 | |
| Zoledronic Acid | MCF-7 (Breast Cancer) | MTT | 72 | ~20 | |
| Zoledronic Acid | DU145 (Prostate Cancer) | Apoptosis Assay | 72 | >1 | |
| Zoledronic Acid | PC-3 (Prostate Cancer) | Apoptosis Assay | 24 | ~100 | |
| Pamidronate | MG-63 (Osteoblast-like) | MTT | 24 | >50 | |
| Alendronate | MG-63 (Osteoblast-like) | MTT | 24 | >50 | |
| Ibandronate | MG-63 (Osteoblast-like) | MTT | 24 | >50 |
Note: Data for this compound across a wide range of non-osteoclast cell lines is limited in publicly available literature. The data for other nitrogen-containing bisphosphonates can provide an estimate for designing initial experiments.
Table 2: Quantitative Effects of Geranylgeraniol (GGOH) Rescue on Bisphosphonate-Induced Cytotoxicity
| Bisphosphonate (Concentration) | Cell Line | Parameter Measured | Effect of Bisphosphonate | Effect of Bisphosphonate + GGOH (10 µM) | Reference |
| Zoledronic Acid (50 µM) | Human Osteoblasts | Cell Viability | Significant decrease | Statistically significant improvement | |
| Alendronate (50 µM) | Human Osteoblasts | Cell Viability | Significant decrease | Statistically significant improvement | |
| Zoledronic Acid (10 µM) | Normal Oral Fibroblasts | Metabolic Activity | Decrease | Slight increase |
Key Experimental Protocols
Protocol 1: Determining the Cytotoxicity (IC50) of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell line by 50%.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Geranylgeraniol (GGOH) Rescue Experiment
Objective: To determine if the cytotoxic effects of this compound can be reversed by supplementing with GGOH, thereby confirming an on-target effect on the mevalonate pathway.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Geranylgeraniol (GGOH) stock solution (e.g., 10 mM in ethanol)
-
Reagents for your chosen endpoint assay (e.g., MTT for viability, Annexin V/PI for apoptosis)
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate for MTT, 6-well plate for apoptosis assays) and allow them to adhere overnight.
-
Prepare the following treatment groups in a complete cell culture medium:
-
Vehicle control
-
This compound alone (at a concentration around the IC50 or a concentration that induces a measurable effect)
-
This compound + GGOH (e.g., 10 µM, 25 µM, or 50 µM)
-
GGOH alone (at the same concentrations as the co-treatment groups to control for any effects of GGOH itself)
-
-
Remove the overnight culture medium and add the prepared treatment media to the cells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform your chosen endpoint assay to assess cell viability, apoptosis, or another relevant parameter.
-
Compare the results between the this compound alone group and the this compound + GGOH group. A significant reversal of the effect in the co-treatment group indicates an on-target mechanism.
Signaling Pathways and Experimental Workflows
On-Target Effect: Inhibition of the Mevalonate Pathway
The primary on-target effect of this compound is the inhibition of FPPS, leading to a depletion of FPP and GGPP. This prevents the prenylation of small GTPases, which are then unable to localize to the cell membrane and interact with their downstream effectors.
Figure 1. On-target signaling pathway of this compound.
Off-Target Effect: P2X2/3 Receptor Antagonism
This compound can directly antagonize P2X2/3 receptors, which are ATP-gated ion channels. In cells expressing these receptors, this can block the influx of cations (Na⁺ and Ca²⁺) that would normally occur upon ATP binding, thereby inhibiting downstream signaling cascades.
Figure 2. Off-target signaling pathway of this compound.
Experimental Workflow: Differentiating On-Target vs. Off-Target Effects
This workflow outlines the logical steps to determine the nature of an observed cellular effect of this compound.
Figure 3. Workflow to differentiate on- and off-target effects.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo studies using non-traditional bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrogen-containing bisphosphonate, YM529/ONO-5920 (a novel this compound), inhibits RANKL expression in a cultured bone marrow stromal cell line ST2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Minodronic acid treatment protocols for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Minodronic acid in various cell line experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
This compound is a third-generation nitrogen-containing bisphosphonate.[1][2] Its principal mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2][3] This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification process known as prenylation, which is essential for the proper function and subcellular localization of small GTP-binding proteins like Ras, Rho, and Rap1A. Disruption of this pathway leads to the inhibition of cell proliferation, induction of apoptosis, and decreased cell invasion.
Q2: How does this compound induce apoptosis in cancer cells?
The induction of apoptosis by this compound is a downstream consequence of inhibiting the mevalonate pathway. The lack of geranylgeranylated proteins, particularly small GTPases, disrupts critical cellular signaling pathways that regulate cell survival and death. This disruption can lead to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequently the executioner caspase-3. The activation of caspase-3 is a key event that leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Q3: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cell line's sensitivity. Based on published data, the half-maximal inhibitory concentration (IC50) values for cancer cell lines generally range from the low micromolar (µM) to the mid-micromolar range. For instance, in various bone tumor cell lines, IC50 values have been reported to be between 2.7 to 5.0 µM. It is crucial to perform a dose-response experiment for each specific cell line to determine the optimal concentration for the desired experimental outcome.
Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound across different human cancer cell lines. It is important to note that experimental conditions such as incubation time and assay method can influence these values.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| Saos-2 | Osteosarcoma | ~3.5 | 72h | |
| MG-63 | Osteosarcoma | ~4.2 | 72h | |
| SW1353 | Chondrosarcoma | ~2.7 | 72h | |
| OUMS27 | Chondrosarcoma | ~5.0 | 72h | |
| RD-ES | Ewing's Sarcoma | ~4.8 | 72h | |
| SK-ES-1 | Ewing's Sarcoma | ~3.9 | 72h | |
| 253J | Bladder Cancer | Not specified | 72h | |
| RT112 | Bladder Cancer | Not specified | 72h | |
| UM-UC-3 | Bladder Cancer | Not specified | 72h | |
| ACHN | Renal Cell Carcinoma | Not specified | Not specified | |
| Caki-1 | Renal Cell Carcinoma | Not specified | Not specified | |
| A549 | Non-small Cell Lung Carcinoma | Not specified | 24h | |
| H1299 | Non-small Cell Lung Carcinoma | Not specified | 24h | |
| H460 | Non-small Cell Lung Carcinoma | Not specified | 24h |
Experimental Protocols
General Protocol for Treating Adherent Cancer Cell Lines with this compound
This protocol provides a general framework for assessing the cytotoxic and anti-proliferative effects of this compound. Optimization will be required for specific cell lines and experimental questions.
Materials:
-
This compound (hydrate)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate Buffered Saline (PBS) for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Adherent cancer cell line of interest
-
96-well cell culture plates
-
Cell proliferation/viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO or PBS.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period (typically 3,000-10,000 cells/well, to be optimized for each cell line).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability/Proliferation:
-
At the end of the incubation period, perform a cell viability or proliferation assay according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Signaling Pathway: this compound Inhibition of the Mevalonate Pathway
Caption: Inhibition of Farnesyl Pyrophosphate Synthase by this compound.
Experimental Workflow: Determining the IC50 of this compound
Caption: Workflow for IC50 determination of this compound.
Logical Relationship: Troubleshooting this compound Experiments
Caption: Troubleshooting logic for this compound experiments.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity observed at low concentrations.
-
Possible Cause: The cell line being used is particularly sensitive to the inhibition of the mevalonate pathway.
-
Troubleshooting Step: Perform a preliminary dose-response experiment with a wider and lower range of this compound concentrations to determine the optimal working range for your specific cell line.
-
Possible Cause: Inaccurate preparation of the stock solution or serial dilutions.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound and carefully re-calculate and perform the serial dilutions. It is advisable to have another researcher double-check the calculations.
Issue 2: Little to no effect observed even at high concentrations.
-
Possible Cause: The cell line may have intrinsic resistance to bisphosphonates or a less-dependent mevalonate pathway for its proliferation and survival.
-
Troubleshooting Step: Increase the incubation time with this compound (e.g., up to 96 hours). If still no effect is observed, consider using a different cell line that has been reported to be sensitive to bisphosphonates.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions (-20°C or -80°C in small aliquots) are maintained to prevent degradation.
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density.
-
Troubleshooting Step: Ensure a consistent cell seeding density across all experiments. Use a hemocytometer or an automated cell counter for accurate cell counting and standardize the seeding protocol.
-
Possible Cause: Inconsistent incubation times.
-
Troubleshooting Step: Use a precise timer for the incubation periods. Ensure that the time from adding the drug to performing the viability assay is consistent for all plates and all experiments.
-
Possible Cause: Cell line health and passage number.
-
Troubleshooting Step: Use cells from a consistent and low passage number for all experiments. Regularly check the health and morphology of the cells to ensure they are in a healthy, proliferating state before starting an experiment. Mycoplasma contamination should also be regularly checked for and ruled out.
References
- 1. A third-generation bisphosphonate, this compound (YM529), successfully prevented the growth of bladder cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Strategies to reduce variability in Minodronic acid in vivo experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to mitigate variability in in vivo experiments involving Minodronic acid. By addressing common challenges and providing detailed protocols, this resource aims to enhance the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a third-generation, nitrogen-containing bisphosphonate approved for the treatment of osteoporosis in Japan.[1][2] Its principal mechanism of action is the potent inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts.[1] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to a reduction in bone resorption.
Q2: What are the common animal models used for in vivo studies of this compound?
The most prevalent animal model is the ovariectomized (OVX) rodent (rat or mouse).[3][4] Ovariectomy induces estrogen deficiency, leading to bone loss and increased bone turnover, which mimics postmenopausal osteoporosis in humans. Other models include collagen-induced arthritis models in rats to study bone loss associated with inflammation. For higher-level preclinical studies, ovariectomized cynomolgus monkeys are also used.
Q3: What are the typical dosing regimens and routes of administration for this compound in animal studies?
This compound has been investigated using various dosing schedules in animal models, including daily, intermittent (e.g., weekly or for 4 continuous days every 4 weeks), and monthly oral administrations. Oral gavage is the most commonly reported route in preclinical efficacy studies. Subcutaneous and intravenous injections have also been used, particularly in studies focusing on pharmacokinetics or specific mechanistic questions.
Q4: What are the key endpoints to measure the efficacy of this compound in vivo?
The primary efficacy endpoints include:
-
Bone Mineral Density (BMD): Typically measured in the lumbar spine and femur using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
-
Bone Turnover Markers: These are biochemical markers measured in serum or urine. Common resorption markers include C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTX), while formation markers include osteocalcin (B1147995) and bone-specific alkaline phosphatase (BSAP).
-
Bone Microarchitecture: Assessed via µCT analysis of trabecular and cortical bone, providing parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Biomechanical Strength: Evaluated through mechanical testing of bones (e.g., vertebral compression tests) to determine parameters like ultimate load.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in bone mineral density (BMD) measurements between animals in the same group. | - Inconsistent ovariectomy success.- Baseline differences in bone mass.- Variation in food intake and calcium levels.- Inconsistent dosing volume or technique. | - Verify successful ovariectomy through uterine atrophy at the end of the study.- Randomize animals into groups based on baseline BMD or body weight.- Provide a standardized diet with controlled calcium content.- Ensure accurate and consistent administration of the dosing solution. |
| Gastrointestinal issues (e.g., loose stools, weight loss) observed after oral administration. | - Direct irritation of the gastrointestinal mucosa by the bisphosphonate. | - Ensure the animal is in an upright position during and immediately after oral gavage to facilitate passage to the stomach.- Administer the dose with a sufficient volume of vehicle (e.g., water) to aid transit and dilution.- If issues persist, consider alternative routes of administration like subcutaneous injection. |
| Inconsistent plasma concentrations of this compound. | - Variability in oral absorption due to food effects.- Instability of the dosing solution.- Issues with the blood sampling or processing technique. | - For oral dosing, ensure a consistent fasting period before administration as food can significantly impact bisphosphonate absorption.- Prepare fresh dosing solutions regularly and store them appropriately. This compound solutions can form complexes with ions leached from glass containers.- Standardize the timing of blood collection and use appropriate anticoagulants. Process and store plasma samples consistently at -80°C. |
| Lower than expected efficacy in preventing bone loss. | - Inadequate dose selection.- Degradation of the compound.- Insufficient duration of the study. | - Perform a dose-response study to determine the optimal dose for the chosen animal model and route of administration.- Verify the stability and concentration of this compound in the prepared dosing formulation.- Ensure the study duration is sufficient to observe significant changes in bone parameters, typically 8-12 weeks or longer in OVX models. |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Model: Female Sprague-Dawley or F344 rats, typically 12-14 weeks of age.
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Surgical Procedure:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Perform a bilateral ovariectomy through a dorsal midline incision.
-
In the sham-operated group, the ovaries are located but not removed.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Osteopenia Development: Allow a period of 2-4 weeks after surgery for the development of osteopenia before starting treatment.
-
Treatment Administration:
-
Prepare this compound solutions in a suitable vehicle (e.g., sterile water or citrate (B86180) buffer).
-
Administer the drug or vehicle to the respective groups via oral gavage or subcutaneous injection at the predetermined dosing schedule (e.g., daily, weekly).
-
-
Endpoint Analysis:
-
Collect blood and urine samples at baseline and at the end of the study for bone turnover marker analysis.
-
At the end of the treatment period (e.g., 12 weeks), euthanize the animals.
-
Excise the femurs and lumbar vertebrae for BMD analysis by DXA or µCT, and for biomechanical testing.
-
Quantification of this compound in Rat Plasma by HPLC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add an internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions (Representative):
-
HPLC System: A UPLC or HPLC system capable of high-pressure gradient elution.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analyte from endogenous plasma components.
-
-
Mass Spectrometry Conditions (Representative):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank plasma.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Quantitative Data Summary
Table 1: Effect of Different Oral Dosing Regimens of this compound on Lumbar Spine BMD in Ovariectomized Rats (12-week study)
| Dosing Regimen | Dose (mg/kg) | Change in Lumbar BMD vs. OVX Control (%) | Reference |
| Daily | 0.03 | +5.2% | |
| Daily | 0.15 | +8.9% | |
| Weekly | 0.21 | +6.5% | |
| Weekly | 1.05 | +9.8% | |
| 4 days every 4 weeks | 0.21 | +6.1% | |
| 4 days every 4 weeks | 1.05 | +9.5% |
Table 2: Effect of Oral this compound on Bone Turnover Markers in Ovariectomized Cynomolgus Monkeys (16-month study)
| Treatment | Urinary NTX (% change from baseline) | Serum Osteocalcin (% change from baseline) | Reference |
| OVX Control | +150% | +120% | |
| This compound (0.015 mg/kg/day) | -20% | -15% | |
| This compound (0.15 mg/kg/day) | -60% | -50% |
Visualizations
Caption: Factors contributing to variability in this compound in vivo experiments.
References
- 1. This compound, a third-generation bisphosphonate, antagonizes purinergic P2X(2/3) receptor function and exerts an analgesic effect in pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Tolerability of this compound and Food and Age Effects on the Pharmacokinetics [ctv.veeva.com]
- 3. Effect of intermittent and daily regimens of this compound on bone metabolism in an ovariectomized rat model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound (ONO-5920) on bone mineral density and arthritis in adult rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Minodronic Acid vs. Alendronate: A Comparative Guide to Inhibition of Bone Turnover
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of minodronic acid and alendronate, two nitrogen-containing bisphosphonates pivotal in the management of osteoporosis and other bone resorption disorders. The focus is a detailed analysis of their efficacy in inhibiting bone turnover, supported by experimental data, methodologies, and visual representations of their mechanisms of action.
Executive Summary
This compound and alendronate are potent inhibitors of osteoclast-mediated bone resorption. Clinical evidence suggests that while both drugs effectively reduce bone turnover markers and improve bone mineral density, this compound may exhibit a stronger or more rapid suppression of bone resorption markers in some instances. Both drugs share a common mechanism of action by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway within osteoclasts, leading to apoptosis and reduced bone resorption.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from comparative studies on the effects of this compound and alendronate on key bone turnover markers.
Table 1: Percentage Reduction in Bone Resorption Markers
| Marker | Drug | Dosage | Time Point | Percentage Reduction | Study Reference |
| sCTX-I | Minodronate | 1 mg/day | 12 weeks | 64.88% | [1][2] |
| Alendronate | 10 mg/day | 12 weeks | 63.09% | [1][2] | |
| Minodronate | 1 mg/day | 24 weeks | 46.14% | [1] | |
| Alendronate | 10 mg/day | 24 weeks | 41.25% | ||
| uNTX | Minodronate | 1 mg/day | 1 month | Significantly lower than alendronate | |
| Alendronate | 5 mg/day | 1 month | - | ||
| Minodronate | 1 mg/day | 9 months | Significantly lower than alendronate | ||
| Alendronate | 5 mg/day | 9 months | - | ||
| uDPD | Minodronate | 1 mg/day | 6 months | Significantly lower than alendronate | |
| Alendronate | 5 mg/day | 6 months | - |
sCTX-I: Serum C-terminal telopeptide of type I collagen; uNTX: Urinary N-terminal telopeptide of type I collagen; uDPD: Urinary deoxypyridinoline.
Table 2: Percentage Reduction in Bone Formation Markers
| Marker | Drug | Dosage | Time Point | Percentage Reduction | Study Reference |
| sP1NP | Minodronate | 1 mg/day | 12 weeks | 50.35% | |
| Alendronate | 10 mg/day | 12 weeks | 46.04% | ||
| Minodronate | 1 mg/day | 24 weeks | 44.82% | ||
| Alendronate | 10 mg/day | 24 weeks | 44.11% | ||
| BSAP | Minodronate | - | - | Significant decrease | |
| Alendronate | - | - | Significant decrease |
sP1NP: Serum procollagen (B1174764) type I N-terminal propeptide; BSAP: Bone-specific alkaline phosphatase. Note: Specific comparative percentage reductions for BSAP were not detailed in the provided search results.
Mechanism of Action: Inhibiting the Mevalonate Pathway
Both this compound and alendronate are nitrogen-containing bisphosphonates that target and inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts. This inhibition prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast function, survival, and cytoskeletal organization. The disruption of these processes ultimately leads to osteoclast apoptosis and a reduction in bone resorption.
Some evidence also suggests that this compound may have an additional mechanism of inhibiting RANKL expression in bone marrow stromal cells, which would further suppress osteoclast differentiation.
References
Comparative Efficacy of Minodronic Acid and Risedronate in Preclinical Models
A Review of Primate and Rodent Data for Bone Health Researchers
This guide provides a comparative overview of the preclinical efficacy of two nitrogen-containing bisphosphonates, Minodronic acid and risedronate, in animal models of postmenopausal osteoporosis. Direct comparative studies in monkeys are not currently available in published literature. Therefore, this document synthesizes findings from a pivotal study on this compound in ovariectomized (OVX) cynomolgus monkeys and contrasts them with data from studies on risedronate in OVX rats and findings from human clinical trials. This guide is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of the relative preclinical performance of these two compounds.
Executive Summary
This compound demonstrated significant efficacy in a well-established primate model of postmenopausal osteoporosis, the ovariectomized cynomolgus monkey. In a 17-month study, orally administered this compound effectively prevented bone loss, suppressed bone turnover, and maintained bone strength.[1] While direct comparative data in monkeys is lacking for risedronate, studies in ovariectomized rats, another model for estrogen-deficient bone loss, show that risedronate also effectively preserves bone mass and microarchitecture.[2][3] Human clinical trials further support the efficacy of risedronate in increasing bone mineral density and reducing bone turnover markers in postmenopausal women.[4][5] Both drugs share a common mechanism of action by inhibiting the mevalonate (B85504) pathway in osteoclasts.
Quantitative Data Comparison
The following tables summarize the key efficacy data for this compound and risedronate from preclinical and clinical studies. It is crucial to note that the data for this compound is from a primate model (cynomolgus monkeys), while the data for risedronate is from a rodent model (rats) and human clinical trials. Direct cross-species comparisons should be made with caution.
Table 1: Effect on Bone Mineral Density (BMD)
| Drug | Species/Population | Dosage | Duration | Site | % Change from Baseline/Control |
| This compound | OVX Cynomolgus Monkeys | 0.15 mg/kg/day | 16 months | Lumbar Spine (L2-L4) | Prevented OVX-induced decrease |
| Risedronate | Postmenopausal Women | 5 mg/day | 12 months | Lumbar Spine (L1-L4) | +6.6% (vs. +0.4% for placebo) |
| Risedronate | Postmenopausal Women | 5 mg/day | 24 months | Lumbar Spine | +4.49% (vs. +0.05% for placebo) |
| Risedronate | OVX Rats | 0.08 & 0.8 µg/kg/day | 90 days | Lumbar Vertebrae (BV/TV) | Prevented OVX-induced decrease |
OVX: Ovariectomized; BV/TV: Bone Volume/Total Volume
Table 2: Effect on Bone Turnover Markers
| Drug | Species/Population | Marker | Duration | % Change from Baseline/Control |
| This compound | OVX Cynomolgus Monkeys | Urinary NTX | 16 months | Inhibited OVX-induced increase |
| Urinary DPD | 16 months | Inhibited OVX-induced increase | ||
| Serum Osteocalcin (B1147995) | 16 months | Inhibited OVX-induced increase | ||
| Serum BAP | 16 months | Inhibited OVX-induced increase | ||
| Risedronate | Postmenopausal Women | Urinary NTx | 12 months | Significant reduction vs. placebo |
| Serum Osteocalcin | 12 months | Significant reduction vs. placebo | ||
| Risedronate | Postmenopausal Women | Urinary uNTx | 24 months | Significant reduction vs. placebo |
| Serum sBAP | 24 months | Significant reduction vs. placebo |
NTX: N-terminal cross-linking telopeptide of type I collagen; DPD: Deoxypyridinoline (B1589748); BAP: Bone-specific alkaline phosphatase; uNTx: Urinary N-telopeptide; sBAP: Serum bone-specific alkaline phosphatase
Table 3: Effect on Bone Strength
| Drug | Species/Population | Parameter | Site | Effect vs. Control |
| This compound | OVX Cynomolgus Monkeys | Ultimate Load | Lumbar Vertebral Bodies | Prevented OVX-induced reduction |
| Ultimate Load | Femoral Neck | Prevented OVX-induced reduction | ||
| Risedronate | OVX Rats | Maximum Load | Lumbar Vertebrae (L4) | Significantly increased in combination with Eldecalcitol |
Experimental Protocols
This compound in Ovariectomized Cynomolgus Monkeys
-
Animal Model: Skeletally mature female cynomolgus monkeys (Macaca fascicularis), aged 9-17 years, were used. Animals underwent either bilateral ovariectomy (OVX) or a sham operation.
-
Housing: The monkeys were housed individually in stainless steel cages in a room with controlled temperature (23 ± 3°C), humidity (55 ± 15%), and a 12-hour light/dark cycle. They were fed a standard primate diet and had free access to water.
-
Drug Administration: this compound was administered orally once daily at doses of 0.015 and 0.15 mg/kg. The control OVX group and the sham-operated group received a vehicle. Treatment started the day after surgery and continued for 17 months.
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): Lumbar spine (L2-L4) BMD was measured by dual-energy X-ray absorptiometry (DXA) at baseline and at 4, 8, 12, and 16 months.
-
Bone Turnover Markers:
-
Urinary N-terminal cross-linking telopeptide of type I collagen (NTX) and deoxypyridinoline (DPD) were measured at baseline and at 4, 8, 12, and 16 months.
-
Serum osteocalcin (OC) and bone-specific alkaline phosphatase (BAP) were measured at the same time points.
-
-
Bone Strength: At the end of the 17-month study, the ultimate load of the lumbar vertebral bodies (L4) and the femoral neck was determined using mechanical testing.
-
Visualizations
Experimental Workflow: this compound in OVX Cynomolgus Monkeys
Caption: Experimental workflow for evaluating this compound in monkeys.
Signaling Pathway: Mechanism of Action of Nitrogen-Containing Bisphosphonates
Caption: Inhibition of the mevalonate pathway by N-BPs.
Conclusion
Based on the available preclinical data, this compound demonstrates robust efficacy in a primate model of postmenopausal osteoporosis, effectively preventing bone loss and preserving bone strength. While a direct comparison in monkeys is not available, data from rodent and human studies indicate that risedronate is also an effective agent for the treatment of osteoporosis. Both compounds act by inhibiting farnesyl pyrophosphate synthase in the mevalonate pathway, a critical mechanism for osteoclast function. The choice between these agents in a clinical setting would likely be guided by head-to-head clinical trial data, patient-specific factors, and dosing convenience. Further preclinical studies directly comparing these two agents in a primate model would be valuable to more definitively delineate their relative efficacy.
References
- 1. This compound (ONO-5920/YM529) prevents decrease in bone mineral density and bone strength, and improves bone microarchitecture in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of low-dose risedronate against osteocyte apoptosis and bone loss in ovariectomized rats | PLOS One [journals.plos.org]
- 3. Protective effect of low-dose risedronate against osteocyte apoptosis and bone loss in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy and tolerability of risedronate on bone mineral density and bone turnover markers in osteoporotic Chinese women: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of risedronate 5 mg/d on bone mineral density and bone turnover markers in late-postmenopausal women with osteopenia: a multinational, 24-month, randomized, double-blind, placebo-controlled, parallel-group, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Third-Generation Bisphosphonates
For Researchers, Scientists, and Drug Development Professionals
Third-generation bisphosphonates represent a class of potent inhibitors of osteoclast-mediated bone resorption. These nitrogen-containing bisphosphonates (N-BPs) are widely utilized in the treatment of various bone disorders, including osteoporosis and metastatic bone disease.[1][2] Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway.[3][4] This guide provides an objective, data-driven comparison of the in vitro performance of key third-generation bisphosphonates, focusing on their enzymatic inhibition, effects on osteoclast viability, and bone resorption activity.
Core Mechanism of Action: The Mevalonate Pathway
Nitrogen-containing bisphosphonates exert their effects by targeting FPPS within osteoclasts.[3] Inhibition of this enzyme disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are required for the post-translational modification process known as prenylation, which is vital for the function of small GTP-binding proteins like Ras, Rho, and Rab. The disruption of these signaling proteins impairs crucial osteoclast functions, including cytoskeletal arrangement, membrane ruffling, and cell survival, ultimately leading to apoptosis.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of leading third-generation bisphosphonates—zoledronic acid and risedronate—across key performance indicators.
Table 1: Farnesyl Pyrophosphate Synthase (FPPS) Inhibition
The inhibitory potency against human FPPS is a direct measure of the drug's primary mechanism of action. Lower IC50 and Ki values indicate higher potency. Zoledronic acid consistently demonstrates the highest potency in inhibiting FPPS.
| Bisphosphonate | Pre-incubated IC50 (nM) | Ki (nM) |
| Zoledronic Acid | 4.1 | 4.1 |
| Risedronate | 5.7 | 5.7 |
| Minodronate | 61 | 61 |
Data sourced from structure-activity relationship studies of N-BPs against human FPPS.
Table 2: Induction of Osteoclast Apoptosis
The ability to induce programmed cell death (apoptosis) in osteoclasts is a critical downstream effect of FPPS inhibition and a major contributor to the anti-resorptive action of bisphosphonates.
| Bisphosphonate | Concentration | Observation |
| Zoledronic Acid | 10-5 M | Significantly induced osteoclast apoptosis. |
| Risedronate | 10-5 M | Strongest inducer of osteoclast apoptosis in vitro compared to pamidronate and clodronate. |
Data indicates that both zoledronic acid and risedronate are potent inducers of osteoclast apoptosis.
Table 3: Inhibition of Bone Resorption
The ultimate measure of a bisphosphonate's in vitro efficacy is its ability to inhibit the bone-resorbing activity of osteoclasts. This is often quantified using a "pit assay," where osteoclasts are cultured on a bone or mineral substrate.
| Bisphosphonate | Minimal Effective Concentration (in vitro) | Observation |
| Zoledronic Acid | 1 µM (1x10-6 mol/l) | Sufficient to significantly inhibit osteoclast formation, adhesion, migration, and bone resorption. |
| Risedronate | Not explicitly quantified in reviewed studies | Potently inhibits bone resorption in vitro. |
Zoledronic acid is recognized as the most potent of the three bisphosphonates in resorption inhibition.
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of comparative studies. Below are summaries of the key experimental protocols used to generate the data in this guide.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FPPS.
Protocol Summary:
-
Enzyme Preparation: Recombinant human FPPS is expressed and purified.
-
Reaction Mixture: The assay is typically conducted in a buffer containing the FPPS enzyme, its substrates (geranyl pyrophosphate [GPP] and radiolabeled isopentenyl pyrophosphate [14C]IPP), and MgCl2.
-
Inhibitor Addition: Varying concentrations of the bisphosphonate inhibitor are added to the reaction mixture. For time-dependent inhibition studies, the enzyme is pre-incubated with the inhibitor for a set period (e.g., 10 minutes) before adding the substrates.
-
Incubation: The reaction is allowed to proceed at 37°C.
-
Product Extraction: The reaction is stopped, and the product, [14C]FPP, is extracted using an organic solvent (e.g., butanol or hexane).
-
Quantification: The amount of radioactivity in the organic phase is measured using liquid scintillation counting, which corresponds to the amount of FPP produced.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from dose-response curves.
Osteoclast Apoptosis Assay
This assay assesses the induction of programmed cell death in osteoclasts following treatment with bisphosphonates.
Protocol Summary:
-
Osteoclast Culture: Osteoclasts are generated from precursor cells (e.g., murine bone marrow macrophages or human peripheral blood mononuclear cells) by culturing them with M-CSF and RANKL.
-
Bisphosphonate Treatment: Cultured osteoclasts are treated with various concentrations of bisphosphonates for a specified duration (e.g., 24-48 hours).
-
Apoptosis Detection: Apoptosis is assessed using one or more of the following methods:
-
Morphological Analysis: Cells are stained (e.g., with Hoechst 33342) and examined under a microscope for characteristic apoptotic features like chromatin condensation and nuclear fragmentation.
-
Caspase Activity Assay: The activity of key executioner caspases, particularly caspase-3, is measured. This can be done using a fluorogenic substrate that releases a fluorescent signal upon cleavage by active caspase-3.
-
Mitochondrial Membrane Potential: Cells are loaded with a fluorescent dye (e.g., Rhodamine 123) that accumulates in healthy mitochondria. A loss of fluorescence indicates a drop in membrane potential, an early sign of apoptosis.
-
-
Quantification: The percentage of apoptotic cells is determined by counting the number of cells exhibiting apoptotic features relative to the total number of cells.
Bone Resorption (Pit) Assay
This assay provides a functional measure of a bisphosphonate's ability to inhibit osteoclast activity.
Protocol Summary:
-
Substrate Preparation: Sterile bovine cortical bone slices or calcium phosphate (B84403) (CaP)-coated multi-well plates are used as the resorption substrate.
-
Cell Seeding: Osteoclast precursors are seeded directly onto the substrate and cultured with M-CSF and RANKL to induce differentiation into mature, bone-resorbing osteoclasts.
-
Bisphosphonate Treatment: The differentiating or mature osteoclasts are treated with various concentrations of bisphosphonates.
-
Incubation: The co-culture is maintained for several days (e.g., 9-12 days) to allow for bone resorption to occur.
-
Cell Removal: At the end of the culture period, cells are removed from the substrate surface (e.g., using sonication or bleach).
-
Visualization of Pits: The resorption pits are visualized. For bone slices, this can be done using scanning electron microscopy. For CaP-coated plates, the substrate can be stained with silver nitrate (B79036) (von Kossa staining), which makes the resorbed areas appear as clear zones against a dark background.
-
Quantification: The total area of the resorption pits is quantified using image analysis software, such as ImageJ. The percentage of inhibition is calculated by comparing the resorbed area in treated cultures to that in untreated control cultures.
References
- 1. Third generation bisphosphonates for treatment of sensorineural hearing loss in otosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
Minodronic Acid Demonstrates Potent Anti-Tumor Effects Comparable to Other Leading Bisphosphonates
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals that Minodronic acid, a third-generation nitrogen-containing bisphosphonate, exhibits potent anti-tumor effects comparable, and in some aspects superior, to other widely used bisphosphonates such as zoledronic acid, alendronate, and ibandronate. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective analysis of this compound's performance against its alternatives in oncology applications.
Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs that have demonstrated both anti-resorptive and anti-tumor activities. Their primary mechanism of action involves the inhibition of farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition disrupts the prenylation of small GTP-binding proteins like Ras and Rho, which are crucial for various cellular processes in cancer cells, including proliferation, survival, and metastasis.
In Vitro Efficacy: A Head-to-Head Comparison
Quantitative analysis of the inhibitory effects of various bisphosphonates on cancer cell proliferation and survival is crucial for evaluating their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, with lower values indicating higher potency.
A seminal study directly comparing the in vitro inhibition of human FPPS revealed that this compound and zoledronic acid are the most potent inhibitors among the tested bisphosphonates, exhibiting roughly equal efficacy. Both were found to be more potent than risedronate, ibandronate, incadronate, alendronate, and pamidronate[1]. This finding underscores the high potential of this compound as a direct inhibitor of a critical cancer-related enzyme.
While direct comparative studies of IC50 values across multiple cancer cell lines are limited, data from various independent studies provide valuable insights. For instance, in the CHLA-90 neuroblastoma cell line, zoledronic acid showed an IC50 of 3.97 µM, while alendronate had an IC50 of 9.55 µM[2]. In the SH-SY5Y neuroblastoma cell line, alendronate was more cytotoxic with an IC50 of 22.4 µM compared to zoledronic acid's 34.1 µM[2]. Ibandronate has also been shown to inhibit the growth of various breast cancer cell lines, with IC50 values influenced by extracellular calcium concentrations[3]. Although a direct comparative IC50 value for this compound in these specific cell lines is not available in the reviewed literature, its high potency in FPPS inhibition suggests it would likely demonstrate strong anti-proliferative effects.
Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50) of Bisphosphonates in Cancer Cell Lines
| Bisphosphonate | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not specified | Potent | [1] |
| Zoledronic Acid | CHLA-90 | 3.97 | |
| SH-SY5Y | 34.1 | ||
| Alendronate | CHLA-90 | 9.55 | |
| SH-SY5Y | 22.4 | ||
| Ibandronate | Breast Cancer | Variable |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Anti-Tumor Activity
Preclinical in vivo studies have consistently demonstrated the anti-tumor efficacy of N-BPs. While direct comparative in vivo studies involving this compound are scarce, its performance in preclinical models of breast cancer has been noted. Daily administration of this compound has been shown to cause a dose-dependent reduction in osteoclast number, the number and area of osteolytic lesions, and a decrease in bone tumor burden.
Zoledronic acid has also been extensively studied in vivo. In a model of breast cancer bone metastasis, weekly and daily administration of zoledronic acid reduced osteolysis and intra-osseous tumor growth. Furthermore, zoledronic acid has been shown to have differential anti-tumor activity depending on the bone microenvironment, with more pronounced effects in a postmenopausal-like setting. In vivo studies have also provided evidence for the direct anti-tumor effects of zoledronic acid, independent of its effects on osteoclasts.
Table 2: Summary of In Vivo Anti-Tumor Effects of this compound and Zoledronic Acid
| Bisphosphonate | Animal Model | Key Findings | Reference |
| This compound | Breast Cancer Bone Metastasis | Dose-dependent reduction in osteolytic lesions and bone tumor burden. | |
| Zoledronic Acid | Breast Cancer Bone Metastasis | Reduction of osteolysis and intra-osseous tumor growth. Differential activity in pre- and postmenopausal models. | |
| Naïve Breast Cancer | Direct anti-tumor effect on tumor cells and circulating tumor cells. |
Mechanism of Action: Signaling Pathways and Experimental Workflows
The anti-tumor effects of nitrogen-containing bisphosphonates, including this compound, stem from their ability to inhibit FPPS within the mevalonate pathway. This enzymatic blockade prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho.
The disruption of Ras and Rho prenylation impairs their localization to the cell membrane and their subsequent activation of downstream signaling cascades that are critical for cancer cell proliferation, survival, and migration.
References
- 1. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro toxicity of bisphosphonates on human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Minodronic Acid: A Comparative Analysis of its Efficacy in Enhancing Bone Mineral Density
For Immediate Release
In the landscape of osteoporosis management, bisphosphonates remain a cornerstone of therapy. This guide provides a detailed comparative analysis of Minodronic acid, a third-generation nitrogen-containing bisphosphonate, against other established alternatives such as Alendronate and Risedronate. The focus is on their respective effects on bone mineral density (BMD), supported by data from key clinical studies.
Mechanism of Action: Inhibiting Bone Resorption
This compound, like other nitrogen-containing bisphosphonates, primarily functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway within osteoclasts.[1][2] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for the function and survival of osteoclasts, the cells responsible for bone resorption. This ultimately leads to osteoclast apoptosis, a decrease in bone resorption, and consequently, an increase in bone mineral density. This compound is considered to be a potent inhibitor of bone resorption.[1][2]
Comparative Efficacy on Bone Mineral Density
Clinical studies have demonstrated the efficacy of this compound in increasing BMD in postmenopausal women with osteoporosis. The following table summarizes the percentage change in BMD at the lumbar spine and total hip from baseline in head-to-head comparative studies.
| Drug | Dosage | Study Duration | Patient Population | % Change in Lumbar Spine BMD | % Change in Total Hip BMD | Reference |
| This compound | 1 mg/day | 12 months | Postmenopausal women with osteoporosis | +5.86% | +3.47% | [3] |
| Alendronate | 5 mg/day | 12 months | Postmenopausal women with osteoporosis | +6.29% | +3.27% | |
| This compound | 50 mg/month | 12 months | Postmenopausal women with osteoporosis | +3.8% | +2.0% | |
| Risedronate | 35 mg/week | 12 months | Postmenopausal women with osteoporosis | +3.6% | +1.9% |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to offer a deeper understanding of the presented data.
This compound vs. Alendronate (12-Month Study)
-
Objective: To compare the efficacy and safety of this compound with Alendronate in postmenopausal women with osteoporosis.
-
Study Design: A randomized, active-controlled, double-blind, multicenter study.
-
Participants: Postmenopausal women diagnosed with osteoporosis.
-
Intervention:
-
This compound group: 1 mg administered orally once daily.
-
Alendronate group: 5 mg administered orally once daily.
-
-
Primary Outcome: Percentage change in lumbar spine BMD from baseline at 12 months.
-
BMD Measurement: Dual-energy X-ray absorptiometry (DXA) was used to measure BMD at the lumbar spine (L2-L4) and total hip.
This compound vs. Risedronate (12-Month Study)
-
Objective: To compare the efficacy and safety of monthly this compound with weekly Risedronate in patients with osteoporosis.
-
Study Design: A prospective, randomized, open-label study.
-
Participants: Postmenopausal women with osteoporosis.
-
Intervention:
-
This compound group: 50 mg administered orally once a month.
-
Risedronate group: 35 mg administered orally once a week.
-
-
Primary Outcome: Percentage change in lumbar spine BMD from baseline at 12 months.
-
BMD Measurement: BMD of the lumbar spine and total hip was measured by DXA.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of bisphosphonates on bone mineral density.
Conclusion
This compound demonstrates comparable efficacy to Alendronate and Risedronate in increasing bone mineral density in postmenopausal women with osteoporosis. The data from head-to-head clinical trials indicate that this compound is an effective therapeutic option for the management of osteoporosis. The choice of a specific bisphosphonate may depend on various factors including dosing frequency, patient preference, and tolerability. Further long-term studies are warranted to fully elucidate the comparative fracture risk reduction and safety profiles of these agents.
References
A Preclinical Showdown: Minodronic Acid vs. Zoledronic Acid in the Fight Against Cancer
In the landscape of preclinical cancer research, particularly in the context of bone metastasis, nitrogen-containing bisphosphonates have emerged as a critical class of therapeutic agents. Among these, minodronic acid and zoledronic acid are two potent third-generation bisphosphonates that have garnered significant attention for their anti-resorptive and potential anti-tumor activities. This guide provides a detailed comparison of their performance in preclinical cancer models, supported by experimental data, to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat metastatic cancer.
Both this compound and zoledronic acid exert their effects primarily through the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition disrupts the prenylation of small GTPases, which are crucial for the function and survival of osteoclasts, the cells responsible for bone resorption. The disruption of this pathway in cancer cells can also lead to direct anti-tumor effects, including the induction of apoptosis and inhibition of tumor cell proliferation and invasion.
In Vitro Efficacy: A Head-to-Head Comparison in Osteosarcoma
Direct comparative studies of this compound and zoledronic acid in preclinical cancer models are limited. However, an in vitro study by Yuasa et al. (2007) provided a direct comparison of their cytotoxic effects on murine osteosarcoma cell lines. The results, as summarized in the table below, indicate a comparable anti-tumor activity between the two compounds in this specific cancer type.
| Cell Line | Drug | IC50 (µM) after 48h exposure |
| Murine Osteosarcoma | ||
| MOS | This compound | ~1.5 |
| Zoledronic Acid | 1.56 | |
| LM8 | This compound | ~7.0 |
| Zoledronic Acid | 7.36 | |
| Normal Cells | ||
| Murine Osteoblast | Zoledronic Acid | 72.4 |
| Normal Human Dermal Fibroblast (NHDF) | Zoledronic Acid | 145.3 |
Table 1: In Vitro Cytotoxicity of this compound and Zoledronic Acid in Murine Osteosarcoma Cells. The half-maximal inhibitory concentration (IC50) values demonstrate that both drugs exhibit similar potency against osteosarcoma cell lines, while showing significantly less toxicity towards normal, non-cancerous cells.
In Vivo Preclinical Efficacy: A Comparative Overview
This compound: In Vivo Performance
| Cancer Model | Animal Model | Key Findings |
| Bone-invasive Oral Squamous Cell Carcinoma (SCCVII) | Mouse | Reduced osteoclast number and tumor growth. |
| Murine Osteosarcoma | Mouse | Showed significant anti-tumor effects. |
Table 2: Summary of In Vivo Preclinical Efficacy of this compound.
Zoledronic Acid: In Vivo Performance
| Cancer Model | Animal Model | Key Findings |
| Breast Cancer Bone Metastasis (MDA-MB-231) | Nude Mouse | Inhibited the development and progression of osteolytic bone metastases. Decreased tumor burden in bone. |
| Osteosarcoma (SaOS-2) | Nude Mouse | Inhibited primary tumor growth, reduced lung metastases, and decreased osteolysis. Reduced tumor vessel density. |
| Neuroblastoma (xenograft) | Nude Mouse | Reduced tumor growth by 33% and significantly reduced angiogenesis. |
| Bone-invasive Oral Squamous Cell Carcinoma (SCCF2Luc) | Nude Mouse | Reduced tumor growth and prevented loss of bone volume and surface area. |
Table 3: Summary of In Vivo Preclinical Efficacy of Zoledronic Acid.
Mechanism of Action: The Mevalonate Pathway
The primary mechanism of action for both this compound and zoledronic acid is the inhibition of the mevalonate pathway through the targeting of the enzyme Farnesyl Pyrophosphate Synthase (FPPS). This pathway is crucial for the production of cholesterol and isoprenoids, which are vital for various cellular functions.
Figure 1: Mechanism of Action of Nitrogen-Containing Bisphosphonates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vitro and in vivo studies evaluating the efficacy of bisphosphonates.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and zoledronic acid on cancer cells.
-
Cell Culture: Murine osteosarcoma cell lines (e.g., MOS, LM8) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and zoledronic acid are dissolved in sterile phosphate-buffered saline (PBS) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or zoledronic acid. Control wells receive medium with vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the WST-1 or MTT assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Orthotopic Osteosarcoma Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and zoledronic acid.
A Comparative Analysis of Bisphosphonate Safety Profiles: A Guide for Researchers
For Immediate Release:
This guide provides a comprehensive and objective comparison of the safety profiles of commonly prescribed bisphosphonates. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the adverse effects associated with bisphosphonate therapies. Detailed methodologies for pivotal experiments are provided to facilitate a deeper understanding of the presented data.
Introduction to Bisphosphonates and Mechanisms of Action
Bisphosphonates are a class of drugs widely used to treat osteoporosis and other bone-related conditions. They function by inhibiting osteoclast-mediated bone resorption. Their mechanism of action differs between two main subclasses: nitrogen-containing and non-nitrogen-containing bisphosphonates.
Nitrogen-containing bisphosphonates, such as alendronate, risedronate, ibandronate, and zoledronic acid, inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition prevents the synthesis of isoprenoid lipids necessary for the prenylation of small GTPase signaling proteins, which are crucial for osteoclast function and survival. Disruption of these processes leads to osteoclast apoptosis.
Non-nitrogen-containing bisphosphonates, such as etidronate and clodronate, are metabolized within osteoclasts into cytotoxic ATP analogs. These analogs interfere with mitochondrial function and induce osteoclast apoptosis.
Comparative Safety Profiles of Bisphosphonates
The following tables summarize the comparative safety data for key adverse events associated with bisphosphonate use.
Gastrointestinal Intolerance
Upper gastrointestinal issues are a well-documented side effect of oral bisphosphonates.
| Bisphosphonate | Incidence of Any Gastrointestinal Adverse Event | Incidence of Upper Gastrointestinal Bleed (per 100 person-years) | Discontinuation Rate due to Adverse Events | Citation(s) |
| Alendronate | Comparable to risedronate in weekly formulations. | 0.91 | Comparable to risedronate. | [1][2] |
| Risedronate | Comparable to alendronate in weekly formulations. | No significant difference from alendronate (HR 1.12). | Lower switching rates compared to alendronate. | [1][2] |
| Ibandronate | Similar rates of upper GI adverse events compared to placebo. | Not specified in the provided results. | Similar to alendronate. | [3] |
| Zoledronic Acid | Highest probability of causing any GI adverse event (91%) and nausea (70%) among compared bisphosphonates. | Not applicable (intravenous). | 28% probability of having the greatest attrition due to adverse events. | |
| Etidronate | Highest probability of upper GI symptoms among oral bisphosphonates (56%). | Not specified in the provided results. | Highest probability of discontinuation due to adverse events (70%). |
Osteonecrosis of the Jaw (ONJ)
ONJ is a rare but serious adverse event associated with bisphosphonate therapy, particularly with intravenous administration at high doses.
| Bisphosphonate Class/Drug | Incidence Density of ONJ (per 1000 person-years) | Key Findings | Citation(s) |
| Bisphosphonates (pooled) | 2.49 | Higher likelihood of ONJ compared to denosumab after 2 years of use, with the difference increasing over time. The risk increases with higher doses and longer duration of therapy. | |
| Denosumab (for comparison) | 1.47 | Lower likelihood of ONJ compared to bisphosphonates after 2 years of use. | |
| Zoledronic Acid | Risk increases to 21% after the third year of treatment in some studies. | Higher potency is associated with a higher risk. | |
| Oral Bisphosphonates | No clinically exposed bone typically appears until after 3 years of treatment. | Incidence and severity increase with each additional year of use. |
Atypical Femur Fractures (AFF)
Long-term bisphosphonate use has been associated with an increased risk of rare and unusual fractures of the femur.
| Bisphosphonate | Relative Risk (RR) or Hazard Ratio (HR) of AFF | Key Findings | Citation(s) |
| Alendronate | Higher risk than risedronate (RR = 1.9). | Risk increases with longer duration of use. | |
| Risedronate | Lower risk than alendronate (RR = 1.9). | ||
| Bisphosphonates (general) | RR of 55 in women and 54 in men compared to non-users. HR increases with duration, from 8.86 for 3-5 years to 43.51 for >8 years. | Risk increases with duration of use and decreases by approximately 70% per year after discontinuation. Asian ethnicity is a risk factor. |
Renal Toxicity
Renal adverse events are primarily a concern with intravenous bisphosphonates.
| Bisphosphonate | Effect on Renal Function | Key Findings | Citation(s) |
| Oral Bisphosphonates (Alendronate, Risedronate, Ibandronate) | No significant change in renal function compared to placebo in clinical studies. | Generally considered safe in patients with mild to moderate renal impairment. | |
| Intravenous Ibandronate | Similar renal safety profile to oral alendronate. | Shorter renal tissue half-life compared to zoledronic acid, though direct comparative renal effects data is limited. | |
| Intravenous Zoledronic Acid | Associated with transient increases in serum creatinine (B1669602). | Risk of renal toxicity is dose and infusion time-dependent. | |
| Intravenous Pamidronate | Has been associated with renal toxicity. | No significant differences in safety outcomes (serum creatinine increase, hypocalcemia) compared to zoledronic acid in one retrospective analysis. |
Experimental Protocols
Preclinical Assessment of Gastrointestinal Toxicity
Objective: To evaluate the potential for bisphosphonate-induced gastric damage in a preclinical model.
Model: Fasted, indomethacin-treated rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Fasting: Animals are fasted overnight to ensure an empty stomach.
-
Indomethacin Administration: Indomethacin is administered subcutaneously (e.g., 40 mg/kg) to sensitize the gastric mucosa.
-
Bisphosphonate Administration: The test bisphosphonate is administered orally at various doses (e.g., 150, 225, 300 mg/kg). A vehicle control group receives the vehicle solution.
-
Observation Period: Animals are monitored for a set period (e.g., 4 hours).
-
Gastric Damage Assessment:
-
Macroscopic Evaluation: Stomachs are excised, opened along the greater curvature, and examined for lesions. The length and number of lesions in the antrum are measured.
-
Histological Evaluation: Gastric tissue samples are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin). Histological examination assesses for mucosal necrosis and inflammatory infiltration of the lamina propria.
-
-
Data Analysis: The severity of gastric damage (lesion length, number of lesions, histological scores) is compared between the bisphosphonate-treated groups and the control group.
Clinical Trial Protocol for Assessing Gastrointestinal Safety
Objective: To compare the upper gastrointestinal safety of different oral bisphosphonates in a clinical setting.
Study Design: A randomized, double-blind, active-comparator trial.
Methodology:
-
Participant Population: Postmenopausal women with osteoporosis. Inclusion and exclusion criteria are defined (e.g., age, bone mineral density, history of gastrointestinal diseases).
-
Randomization: Participants are randomly assigned to receive one of the bisphosphonate treatments being compared (e.g., weekly alendronate vs. weekly risedronate) or a placebo.
-
Treatment Period: Participants receive the assigned treatment for a specified duration (e.g., 12 months).
-
Data Collection:
-
Primary Outcome: Incidence of predefined serious upper gastrointestinal adverse events (e.g., perforation, ulcer, bleeding).
-
Secondary Outcomes: Incidence of any upper gastrointestinal adverse events, discontinuation due to gastrointestinal intolerance, use of gastroprotective medications, and patient-reported outcomes on gastrointestinal symptoms.
-
Endoscopic Evaluation: In some protocols, baseline and follow-up endoscopies may be performed to assess for mucosal injury.
-
-
Statistical Analysis: The incidence of adverse events is compared between the treatment groups using appropriate statistical methods (e.g., Cox proportional hazards models, chi-square tests).
Adjudication of Atypical Femur Fractures in Clinical Studies
Objective: To systematically and consistently identify and confirm cases of atypical femur fractures in clinical trial data.
Methodology:
-
Case Identification: Potential cases of AFF are identified from adverse event reports of femoral fractures.
-
Radiographic Review: Anteroposterior and lateral radiographs of the femur are collected for each potential case.
-
Adjudication Committee: An independent committee of experts (e.g., orthopedic surgeons, radiologists, endocrinologists) is established. The committee members are blinded to treatment allocation.
-
Application of Case Definition: The committee reviews the radiographs and clinical information against the established case definition for AFF (e.g., the American Society for Bone and Mineral Research criteria). Major and minor features are assessed.
-
Consensus Decision: The committee reaches a consensus on whether each case meets the definition of an AFF.
-
Data Analysis: The incidence of adjudicated AFFs is calculated for each treatment group and compared.
Preclinical Model of Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ)
Objective: To induce and evaluate BRONJ in an animal model to study its pathogenesis and potential interventions.
Model: Rat model with tooth extraction.
Methodology:
-
Animal Model: Female Sprague-Dawley rats are commonly used.
-
Bisphosphonate Administration: A nitrogen-containing bisphosphonate (e.g., zoledronic acid) is administered intravenously or intraperitoneally at a clinically relevant dose and frequency (e.g., 0.06 mg/kg weekly for 4 weeks). A control group receives saline injections.
-
Dental Procedure: After a period of bisphosphonate treatment, a surgical procedure, typically the extraction of the maxillary or mandibular first molars, is performed to mimic a common trigger for ONJ in humans.
-
Observation Period: Animals are monitored for a set period (e.g., 4 to 8 weeks) for clinical signs of ONJ, such as exposed bone in the extraction socket.
-
Assessment of ONJ:
-
Clinical Examination: The oral cavity is examined for the presence and size of bone exposure.
-
Radiographic Analysis: Micro-computed tomography (micro-CT) is used to assess bone healing, bone density, and the presence of sequestra (fragments of dead bone).
-
Histological Evaluation: The jaw is sectioned and stained to examine for the presence of necrotic bone, inflammation, and impaired soft tissue healing.
-
-
Data Analysis: The incidence and severity of ONJ are compared between the bisphosphonate-treated and control groups.
Visualizations
Caption: Signaling pathway of nitrogen-containing bisphosphonates in osteoclasts.
Caption: Experimental workflow for preclinical assessment of ONJ.
Caption: Logical flow for the adjudication of atypical femur fractures.
References
Verifying the analgesic effects of Minodronic acid compared to other agents
For Researchers, Scientists, and Drug Development Professionals
Minodronic acid, a third-generation nitrogen-containing bisphosphonate, has garnered significant attention not only for its potent inhibition of bone resorption but also for its unique analgesic properties. This guide provides a comprehensive comparison of the analgesic effects of this compound with other agents, supported by experimental data and detailed methodologies, to inform future research and drug development in pain management.
Comparative Analgesic Efficacy
This compound has demonstrated significant analgesic effects in various preclinical and clinical models of pain, distinguishing itself from other bisphosphonates and comparing favorably with established analgesics.
Preclinical Studies
In a rat model of acute inflammatory pain induced by formalin, this compound (50 mg/kg) significantly reduced nociceptive behaviors, such as paw licking and lifting, during the second phase (spinal-sensitized state) of the test.[1][2] This effect was distinct from that of morphine (10 mg/kg), which showed analgesic activity in both the initial (chemical-stimulation) and second phases.[1][2]
Further studies in a rat model of chronic neuropathic pain, induced by chronic constriction injury (CCI) of the sciatic nerve, revealed that a two-week treatment with minodronate (0.15 mg/kg/week) significantly improved both mechanical and thermal allodynia.[3] In the same study, alendronate, another bisphosphonate, and pregabalin, a common neuropathic pain medication, did not show the same level of efficacy in improving these pain parameters.
The analgesic action of this compound has also been investigated in mouse models. Subcutaneous administration of this compound (10-50 mg/kg) was found to significantly inhibit nociceptive behaviors induced by α,β-methylene ATP (a P2X receptor agonist), acetic acid, and formalin. Notably, other bisphosphonates did not exhibit this activity, suggesting a unique mechanism of action for this compound.
| Agent | Pain Model | Species | Dosage | Key Findings | Reference |
| This compound | Formalin-induced acute inflammatory pain | Rat | 50 mg/kg | Significant decrease in nociceptive responses in phase 2. | |
| Morphine | Formalin-induced acute inflammatory pain | Rat | 10 mg/kg | Significant decrease in nociceptive responses in both phase 1 and 2. | |
| This compound | Chronic constriction injury (neuropathic pain) | Rat | 0.15 mg/kg/week for 2 weeks | Significant improvement in mechanical and thermal allodynia. | |
| Alendronate | Chronic constriction injury (neuropathic pain) | Rat | 0.15 mg/kg/week for 2 weeks | No significant improvement in mechanical or thermal allodynia. | |
| Pregabalin | Chronic constriction injury (neuropathic pain) | Rat | 10 mg/kg/week for 2 weeks | No significant improvement in mechanical or thermal allodynia. | |
| This compound | α,β-methylene ATP, acetic acid, and formalin-induced nociception | Mouse | 10-50 mg/kg (s.c.) | Significantly inhibited nociceptive behaviors. | |
| Other Bisphosphonates | α,β-methylene ATP-induced nociception | Mouse | N/A | Did not show inhibitory activity. |
Clinical Studies
In a prospective multicenter study involving patients with osteoporotic low back pain without acute vertebral fractures, monthly administration of this compound hydrate (B1144303) led to a significant decrease in pain scores. The numeric rating scale (NRS) scores for low back pain at rest decreased significantly after two months, and in motion after one month. This analgesic effect was positively correlated with a decrease in the bone metabolism marker TRACP-5b.
A meta-analysis of clinical trials has suggested that minodronate can reduce low back pain in patients with osteoporosis. Furthermore, a head-to-head comparison with alendronate in postmenopausal women with osteoporosis demonstrated that both treatments had comparable analgesic efficacy over 24 weeks, with significant reductions in Visual Analogue Scale (VAS) scores for pain.
| Agent | Condition | Key Findings | Reference |
| This compound hydrate (monthly) | Osteoporotic low back pain | Significant decrease in NRS scores for pain at rest and in motion. | |
| This compound | Osteoporosis | Reduction in low back pain. | |
| This compound vs. Alendronate | Postmenopausal osteoporosis | Comparable analgesic efficacy with significant reductions in VAS scores. |
Unraveling the Mechanism of Action: A Dual Pathway
The analgesic effect of this compound is believed to be mediated through a dual mechanism, setting it apart from other bisphosphonates.
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
Like other nitrogen-containing bisphosphonates, this compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. This inhibition disrupts the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival, ultimately leading to a potent suppression of bone resorption. While this action is primarily associated with its anti-osteoporotic effects, the reduction in bone turnover and associated inflammatory mediators may contribute indirectly to pain relief in bone-related conditions.
Antagonism of P2X(2/3) Receptors
A unique and significant aspect of this compound's analgesic profile is its ability to antagonize purinergic P2X(2/3) receptors. These receptors are ligand-gated ion channels predominantly found on nociceptive sensory neurons and are activated by extracellular ATP, playing a crucial role in nociceptive transmission. Experimental evidence shows that this compound inhibits α,β-methylene ATP-induced cation uptake in cells expressing P2X(2/3) receptors with a potency greater than that of the known P2X antagonist, suramin. This direct antagonism of nociceptive pathways is a key differentiator from other bisphosphonates and provides a plausible mechanism for its broader analgesic effects beyond bone pain.
Caption: Dual mechanism of this compound's analgesic action.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key experiments are provided below.
Formalin-Induced Acute Inflammatory Pain Model
This model is used to assess analgesic activity in response to both acute chemical pain and more persistent inflammatory pain.
Caption: Experimental workflow for the formalin-induced pain model.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is employed to evaluate the efficacy of analgesics against chronic pain states characterized by allodynia and hyperalgesia.
Caption: Experimental workflow for the CCI model of neuropathic pain.
Conclusion
The available evidence strongly suggests that this compound possesses unique analgesic properties that extend beyond its primary function as an anti-resorptive agent. Its dual mechanism of action, involving both the inhibition of FPPS and the antagonism of P2X(2/3) receptors, provides a compelling rationale for its efficacy in various pain models. The comparative data presented in this guide highlights the potential of this compound as a valuable therapeutic option for pain, particularly in the context of bone-related and potentially neuropathic pain conditions. Further research is warranted to fully elucidate its clinical utility and to explore its application in a broader range of pain indications.
References
- 1. (Open Access) Analgesic effects of minodronate on formalin-induced acute inflammatory pain in rats. (2013) | Toyohito Segawa | 11 Citations [scispace.com]
- 2. Analgesic effects of minodronate on formalin-induced acute inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effects of minodronate in a rat chronic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Minodronic Acid: A Comparative Guide to its Superiority in Osteoporosis Research Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Minodronic acid's performance against other bisphosphonates, supported by experimental data.
This compound, a third-generation nitrogen-containing bisphosphonate, has demonstrated potent inhibition of bone resorption, positioning it as a significant therapeutic agent for osteoporosis.[1][2][3] Clinical and preclinical studies have consistently highlighted its efficacy in improving bone mineral density (BMD) and reducing fracture risk, often with a favorable profile compared to other established bisphosphonates like alendronate and risedronate.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies, comparing the effects of this compound with other bisphosphonates and placebo on bone mineral density, fracture risk, and bone turnover markers.
Table 1: Effects on Bone Mineral Density (BMD)
| Drug/Dosage | Model/Patient Population | Duration | Lumbar Spine BMD Increase | Femoral Neck/Total Hip BMD Increase | Source |
| This compound (1 mg/day) | Postmenopausal women with osteoporosis | 1 year | 5.86% | 3.47% (Femoral) | |
| Alendronate (5 mg/day) | Postmenopausal women with osteoporosis | 1 year | 6.29% | 3.27% (Femoral) | |
| This compound (1 mg/day) | Postmenopausal women with established osteoporosis | 24 months | Significant increase vs. placebo | Not specified | |
| This compound (1 mg/day) | Patients with steroid-induced osteoporosis | 6 months | Significant increase | Significant increase (Femur) | |
| Zoledronic acid (5 mg/year, IV) | Postmenopausal women | 1 year | T-score improved | T-score improved (higher than alendronate) | |
| Alendronate (70 mg/week) | Postmenopausal women | 1 year | T-score improved | T-score improved |
Table 2: Reduction in Fracture Incidence
| Drug/Dosage | Patient Population | Duration | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction | Source |
| This compound (1 mg/day) | Postmenopausal women with established osteoporosis | 24 months | 59% (vs. placebo) | Not specified | |
| This compound (1 mg/day) | Postmenopausal women | Not specified | Decreased incidence | Decreased incidence (vs. placebo) | |
| Alendronate | Postmenopausal women | Not specified | 47% (vs. placebo) | Not specified |
Table 3: Effects on Bone Turnover Markers
| Drug/Dosage | Model/Patient Population | Duration | Markers Suppressed | Key Findings | Source |
| This compound (0.015 & 0.15 mg/kg/day) | Ovariectomized cynomolgus monkeys | 16 months | u-NTX, u-DPD, s-OC, s-BAP | Dose-dependent inhibition of bone turnover marker increase. | |
| This compound (1 mg/day) | Postmenopausal women | 12 months | u-NTX, u-DPD, s-BAP, s-OC | Significant decrease in all markers. | |
| This compound (50 mg/month) | Premenopausal women on GnRHa therapy | 6 months | u-DPD, u-NTX | Prevented the increase in bone turnover markers seen with GnRHa alone. | |
| This compound | Not specified | Not specified | NTX/Cre, BAP, TRACP-5b | Significantly decreased compared to other drugs. |
u-NTX: urinary N-terminal cross-linking telopeptide of type I collagen, u-DPD: urinary deoxypyridinoline (B1589748), s-OC: serum osteocalcin (B1147995), s-BAP: serum bone alkaline phosphatase, NTX/Cre: urinary N-terminal telopeptide corrected by creatinine, TRACP-5b: tartrate-resistant acid phosphatase 5b.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols from key studies.
Ovariectomized Cynomolgus Monkey Model
A study investigating the effect of this compound on bone density and strength utilized skeletally mature female cynomolgus monkeys.
-
Animal Model: 9-17-year-old female cynomolgus monkeys were either sham-operated or ovariectomized (OVX) to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis.
-
Treatment Groups:
-
Sham-operated + vehicle
-
OVX + vehicle (control)
-
OVX + this compound (0.015 mg/kg, oral, daily)
-
OVX + this compound (0.15 mg/kg, oral, daily)
-
In a comparative arm of a similar study, a group received Alendronate (0.5 mg/kg, oral, daily).
-
-
Duration: 17 months.
-
Key Measurements:
-
Bone Turnover Markers: Urinary N-terminal cross-linking telopeptide of type I collagen (u-NTX) and deoxypyridinoline (u-DPD), and serum osteocalcin (s-OC) and bone alkaline phosphatase (s-BAP) were measured at baseline and at 4, 8, 12, and 16 months.
-
Bone Mineral Density (BMD): Lumbar vertebral BMD was measured at the same intervals.
-
Histomorphometry: At 17 months, bone resorption and formation parameters were assessed in lumbar vertebral bodies and the tibia.
-
Mechanical Strength: Ultimate load on lumbar vertebral bodies and the femoral neck was tested.
-
Micro-CT Analysis: Trabecular architecture of the lumbar vertebral bodies was analyzed.
-
Clinical Trial in Postmenopausal Women
A randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound in preventing vertebral fractures in postmenopausal Japanese women with established osteoporosis.
-
Patient Population: 704 postmenopausal women with established osteoporosis.
-
Treatment Groups:
-
This compound (1 mg, oral, daily)
-
Placebo
-
-
Duration: 24 months.
-
Primary Endpoint: Incidence of new vertebral fractures.
-
Secondary Endpoints:
-
Changes in bone mineral density (BMD) of the lumbar spine.
-
Changes in bone turnover markers.
-
Assessment of height loss.
-
-
Safety Profile: Monitoring of adverse events, including gastrointestinal safety.
Visualizations
Signaling Pathway of this compound
This compound, like other nitrogen-containing bisphosphonates, inhibits the mevalonate (B85504) pathway in osteoclasts. Its primary target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in this pathway. This inhibition prevents the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. The disruption of these signaling proteins impairs osteoclast function, leading to apoptosis and a potent suppression of bone resorption.
Mechanism of action of this compound in osteoclasts.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an ovariectomized (OVX) animal model, a standard preclinical model for postmenopausal osteoporosis.
Workflow for preclinical evaluation in an OVX model.
References
- 1. scienceopen.com [scienceopen.com]
- 2. [this compound hydrate as a new therapeutic agent for osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrate used for? [synapse.patsnap.com]
- 4. A review of this compound hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minodronate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Minodronic Acid
For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds like Minodronic Acid, a nitrogen-containing bisphosphonate, are critical components of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, designed to be a trusted resource for your operational needs.
Hazard Profile of this compound
Before handling or disposing of any chemical, it is crucial to be fully aware of its potential hazards. The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from MedChemExpress Safety Data Sheet for this compound.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with any pharmaceutical waste, must adhere to local, state, and federal regulations to prevent environmental contamination and ensure personnel safety.[2] The following protocol outlines a general procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE before handling this compound. This includes:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Avoid eating, drinking, or smoking in the handling area.
2. Segregation of Waste:
-
Proper segregation is a fundamental requirement for laboratory waste management.
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Collect this compound waste in a dedicated, properly labeled, and sealed container.
3. Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For liquid spills, absorb the material with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Collect all contaminated materials (absorbents, PPE, etc.) in a designated hazardous waste container.
4. Containerization and Labeling:
-
Use a robust, leak-proof container for collecting this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
-
According to general pharmaceutical waste guidelines, hazardous pharmaceutical waste is often collected in black containers.
5. Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be locked to prevent unauthorized access.
-
Do not accumulate large quantities of chemical waste; arrange for regular disposal.
6. Final Disposal:
-
The ultimate disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.
-
This typically involves engaging a licensed hazardous waste disposal contractor.
-
The most common disposal method for hazardous pharmaceutical waste is incineration at a permitted facility.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment, thereby fostering a culture of safety and regulatory excellence.
References
Personal protective equipment for handling Minodronic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Minodronic Acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Must have side-shields to protect against splashes[1]. |
| Hands | Protective Gloves | Chemically resistant gloves are required[1]. |
| Body | Protective Clothing | Impervious lab coat or gown to prevent skin contact[1]. |
| Respiratory | Suitable Respirator | Use in well-ventilated areas. A respirator is necessary if dust or aerosols may be generated or if ventilation is inadequate[1]. |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended, especially when handling the powdered form to avoid dust and aerosol formation.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as specified in Table 1 before handling this compound.
-
Avoid direct contact with the skin and eyes.
-
Do not inhale any dust, fumes, or vapors.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
3. Storage:
-
Store this compound in a cool, well-ventilated, and locked area.
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.
-
The recommended storage temperature for the powder form is -20°C.
Emergency Procedures and First Aid
In case of accidental exposure, follow these first aid measures immediately.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water and soap. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure.
-
Chemical Waste: Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Contaminated Materials: Absorb any spills with an inert, non-combustible material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Empty Containers: Handle empty containers as hazardous waste, as they may retain product residue.
-
Unused Product: For disposal of unused medicine, it is recommended to consult with the dispensing pharmacy. Alternatively, mix the compound with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
